molecular formula C15H20O3 B1325821 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid CAS No. 951893-49-5

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Cat. No.: B1325821
CAS No.: 951893-49-5
M. Wt: 248.32 g/mol
InChI Key: SCSZQJKJOARIJU-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is a keto acid derivative of interest in organic and medicinal chemistry research. This compound features a pentanoic acid chain substituted with a methyl group and a terminal keto function linked to a 4-propylphenyl ring. This structure is characteristic of a keto acid, a class of compounds that serve as versatile synthetic intermediates . Researchers can utilize this scaffold for the synthesis of more complex molecules, leveraging the reactivity of the ketone and carboxylic acid functional groups for further derivatization . Compounds with similar structural motifs, such as 3-Methyl-5-oxo-5-phenylpentanoic acid, are frequently employed in synthetic methodologies, including the development of stereoselective pathways for producing valuable chiral building blocks . The presence of the lipophilic 4-propylphenyl substituent suggests potential application in the design and development of small molecule probes or active pharmaceutical ingredients (APIs) where such aromatic systems can influence binding affinity and metabolic stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain long-term stability. The compound is typically characterized by techniques such as 1 H NMR, 13 C NMR, and mass spectrometry to confirm identity and purity. For laboratory use only by qualified professionals.

Properties

IUPAC Name

3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSZQJKJOARIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259822
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-49-5
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-δ-oxo-4-propylbenzenepentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is a specialized


-keto acid intermediate primarily utilized in medicinal chemistry as a lipophilic linker scaffold . Structurally, it serves as a critical precursor for the synthesis of substituted tetralones  via intramolecular cyclization, a core pharmacophore found in antidepressants, S1P1 receptor agonists, and PPAR modulators.

This guide details the structural properties, validated synthetic protocols, and quality control parameters for this molecule, emphasizing the regiochemical advantages provided by the symmetry of its anhydride precursor.

Chemical Identity & Physicochemical Profile

This molecule represents a structural evolution of the commercially available 3-methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1), modified with a para-propyl group to enhance lipophilicity and blood-brain barrier (BBB) permeability.

Structural Anatomy
  • Backbone: Pentanoic acid (Valeric acid) chain.

  • Functional Groups:

    • C1: Carboxylic acid (Hydrophilic head).

    • C3: Methyl substitution (Chiral center in the final product).

    • C5: Ketone (benzylic).

    • Aromatic Domain: 4-Propylphenyl moiety (Lipophilic tail).

Physicochemical Properties (Calculated)
PropertyValue (Predicted)Significance
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 248.32 g/mol Fragment-based drug design compliant.
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; likely good membrane permeability.
pKa (Acid) ~4.75Typical for aliphatic carboxylic acids.
H-Bond Donors/Acceptors 1 / 3Lipinski Rule of 5 compliant.
Stereochemistry Racemic (R/S)Generated as a racemate at C3 during synthesis.

Synthetic Route: Friedel-Crafts Succinoylation Strategy

The most robust route for synthesizing this molecule is the Friedel-Crafts acylation of propylbenzene using 3-methylglutaric anhydride.

Mechanistic Advantage: The Symmetry Factor

A common challenge in synthesizing substituted keto-acids is regioselectivity. However, 3-methylglutaric anhydride possesses a plane of symmetry passing through the C3-methyl group. Consequently, nucleophilic attack by the arene at either carbonyl (C1 or C5) yields the exact same structural connectivity, eliminating the formation of constitutional isomers and simplifying purification to a single racemic product.

Reaction Pathway Visualization

SynthesisPath Reactants Propylbenzene + 3-Methylglutaric Anhydride Catalyst AlCl3 (Lewis Acid) (Dichloromethane, 0°C) Reactants->Catalyst Activation Complex Acylium Ion Intermediate Complex Catalyst->Complex Electrophilic Subst. Quench Acid Hydrolysis (HCl/Ice) Complex->Quench Decomplexation Product 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic acid (Racemic) Quench->Product Crystallization

Figure 1: Synthetic workflow for the Friedel-Crafts acylation. The symmetry of the anhydride precursor ensures a single regioisomer output.

Detailed Experimental Protocol

Safety Note: Aluminum chloride (


) is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps under an inert atmosphere (

or Ar).
Reagents
  • Substrate: Propylbenzene (

    
     equiv).
    
  • Acylating Agent: 3-Methylglutaric anhydride (

    
     equiv).
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (
    
    
    
    equiv).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Catalyst Suspension: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, suspend anhydrous

    
     (29.3 g, 220 mmol) in dry DCM (100 mL) at 0°C.
    
  • Anhydride Addition: Dissolve 3-methylglutaric anhydride (12.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the

    
     suspension over 30 minutes. The mixture will darken as the acylium complex forms.
    
  • Substrate Introduction: Add propylbenzene (13.2 g, 110 mmol) dropwise, maintaining the internal temperature below 5°C. The para-directing effect of the propyl group, combined with the steric bulk of the incoming electrophile, highly favors para-substitution (>95%).

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Hydrolysis (Quenching): Pour the reaction mixture carefully onto a slurry of crushed ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic reaction. Stir vigorously for 1 hour to break the Aluminum-product complex.

  • Work-up & Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics and wash with brine.

    • Critical Step: Extract the organic layer with 10%

      
       (aq). The keto-acid will move to the aqueous phase (as the carboxylate salt), leaving unreacted propylbenzene in the organic phase.
      
    • Acidify the aqueous extract with 6N HCl to pH 1. The product will precipitate as an oil or solid.

    • Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

Characterization Standards (QC)

To validate the identity of the synthesized NCE (New Chemical Entity), the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

0.93 (t, 3H)
Terminal methyl of propyl chain.

1.10 (d, 3H)
C3-Methyl (Doublet due to CH coupling).

2.65 (t, 2H)
Benzylic

of propyl group.

2.90 - 3.10 (m, 2H)

-Methylene protons (adjacent to ketone).

7.25 (d, 2H), 7.85 (d, 2H)
Aromatic AB System (para-substitution pattern).
IR Spectroscopy 1705

Carboxylic Acid C=O stretch.
1680

Aryl Ketone C=O stretch (conjugated).
2900-3100

Broad O-H stretch (Acid).
Mass Spectrometry m/z 248

Molecular Ion.
m/z 147

Tropylium-like fragment (Propylbenzoyl cation).

Downstream Applications: The Tetralone Gateway

The primary utility of this compound is its conversion into substituted tetralones . By subjecting the acid to intramolecular Friedel-Crafts alkylation (cyclodehydration), researchers can access the tetralone core, a privileged scaffold in drug discovery.

Cyclization Pathway

TetralonePath Precursor 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic acid Reduction Reduction (Zn/Hg or NaBH4) Precursor->Reduction Step 1: Remove Ketone Intermediate Reduced Acid (5-Aryl-3-methylpentanoic acid) Reduction->Intermediate Cyclization Cyclodehydration (PPA or SOCl2/AlCl3) Intermediate->Cyclization Step 2: Ring Closure Tetralone 2-Methyl-7-propyl-1-tetralone (Bioactive Core) Cyclization->Tetralone Final Scaffold

Figure 2: Conversion of the keto-acid to a tetralone scaffold.[1][2] Note: Direct cyclization of the keto-acid yields a tetralone-carboxylic acid derivative; reduction prior to cyclization yields the alkyl-tetralone.

Therapeutic Relevance
  • PPAR Agonists: The lipophilic tail (propylphenyl) combined with the polar head group mimics fatty acid metabolites, making this scaffold relevant for metabolic disorder research (diabetes, dyslipidemia).

  • S1P1 Receptor Modulators: Analogs of this structure have been identified as agonists for the Sphingosine-1-phosphate receptor, utilized in treating autoimmune diseases [1].

References

  • Hale, J. J., et al. (2011). "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. "Friedel–Crafts Acylation: Reaction Mechanisms and Protocols." MilliporeSigma Technical Library.

  • BLD Pharm. "Product Analysis: 3-Methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1)."[1] BLD Pharm Catalog.

  • University of Calgary. "Mechanism of Friedel-Crafts Acylation with Anhydrides." Department of Chemistry Education.

Sources

Molecular weight and formula of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid , a specific organic intermediate likely utilized in the synthesis of pharmaceutical agents (e.g., analogs of gabapentinoids, PPAR agonists, or suberoylanilide hydroxamic acid derivatives) and fine chemicals.

Executive Summary

This compound is a keto-acid intermediate characterized by a 15-carbon skeleton containing a propyl-substituted aromatic ring and a methylated glutaric acid backbone. It is synthesized primarily via the Friedel-Crafts acylation of propylbenzene with 3-methylglutaric anhydride. This molecule serves as a critical scaffold for generating 4-substituted phenyl derivatives, often employed in Structure-Activity Relationship (SAR) studies for drug discovery programs targeting metabolic or neurological pathways.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6][7]

Core Identifiers
ParameterDetail
Chemical Name This compound
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
CAS Number Not widely indexed; Analogous to 2840-61-1 (Phenyl analog)
SMILES CCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
IUPAC Name 5-(4-Propylphenyl)-3-methyl-5-oxopentanoic acid
Structural Analysis

The molecule consists of three distinct domains:

  • Lipophilic Tail: A 4-propylphenyl group, providing hydrophobic interaction potential.

  • Linker Region: A 3-methyl-5-oxo pentanoic chain. The C3-methyl group introduces chirality (forming enantiomers R and S), while the C5-ketone serves as a reactive center for further functionalization (e.g., reduction, reductive amination).

  • Polar Head: A terminal carboxylic acid (C1), conferring solubility in basic aqueous media and serving as an anchor for coupling reactions.

Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~3.8 (Predicted based on fragment contribution)

  • pKa (Acid): 4.75 ± 0.10 (Typical for aliphatic carboxylic acids)

  • Hydrogen Bond Donors: 1 (COOH)

  • Hydrogen Bond Acceptors: 3 (COOH, C=O)[1]

  • Physical State: Off-white to pale yellow solid (Predicted MP: 85–95°C based on homologs).

Synthetic Methodology

The most robust route for synthesizing this compound is the Friedel-Crafts Acylation . This protocol ensures high regioselectivity for the para-position due to the steric bulk of the propyl group and the directing nature of the alkyl substituent.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Propylbenzene Propylbenzene (Substrate) Complex Acylium Ion Complex Propylbenzene->Complex DCM, 0-5°C Anhydride 3-Methylglutaric Anhydride (Acylating Agent) Anhydride->Complex DCM, 0-5°C AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex DCM, 0-5°C Intermediate Aluminum Salt Intermediate Complex->Intermediate Electrophilic Aromatic Substitution (Para-selective) Product 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic acid Intermediate->Product HCl (aq) Quench Hydrolysis

Figure 1: Friedel-Crafts acylation pathway for the synthesis of this compound.

Detailed Protocol

Reagents:

  • Propylbenzene (1.0 equiv)

  • 3-Methylglutaric anhydride (1.1 equiv)

  • Aluminum Chloride (AlCl₃, anhydrous) (2.2 equiv)

  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • HCl (conc.) and Ice (Quenching)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, suspend anhydrous AlCl₃ (2.2 equiv) in dry DCM (5 mL/mmol).

  • Acylating Agent Addition: Cool the suspension to 0°C. Add 3-methylglutaric anhydride (1.1 equiv) portion-wise. Stir for 15 minutes until the complex forms.

  • Substrate Addition: Add propylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.

  • Quenching (Critical Step): Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1 v/v). This hydrolyzes the aluminum salt complex. Caution: vigorous gas evolution.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases.[3][4][2]

  • Purification:

    • Wash combined organics with Brine.

    • Extract the product into saturated aqueous NaHCO₃ (The product is an acid and will move to the aqueous phase, leaving unreacted neutral organics in DCM).

    • Acidify the aqueous bicarbonate layer carefully with 6N HCl to pH ~2. The product will precipitate or oil out.

    • Re-extract into Ethyl Acetate, dry over MgSO₄, and concentrate.[3]

    • Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to obtain the pure solid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
11.0 - 12.0 Broad Singlet1H-COOH (Carboxylic Acid)
7.85 Doublet (J=8 Hz)2HAr-H (Ortho to C=O)
7.25 Doublet (J=8 Hz)2HAr-H (Meta to C=O)
2.80 - 3.00 Multiplet2H-C(=O)-CH ₂-CH(Me)-
2.60 Triplet2HAr-CH ₂-CH₂-CH₃
2.45 Multiplet1H-CH(CH ₃)-
2.20 - 2.35 Multiplet2H-CH(Me)-CH ₂-COOH
1.65 Sextet2HAr-CH₂-CH ₂-CH₃
1.05 Doublet3H-CH(CH ₃)-
0.95 Triplet3HAr-CH₂-CH₂-CH
Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Expected Ion: [M-H]⁻ = 247.3 m/z.

  • Fragmentation Pattern: Loss of CO₂ (44 Da) and cleavage at the benzylic position may be observed in MS/MS.

Applications in Drug Development

This molecule is a versatile building block. Its specific structural features allow it to serve as a precursor for:

  • ω-Aryl-alkanoic Acids: Reduction of the C5 ketone (via Wolff-Kishner or Clemmensen reduction) yields 3-methyl-5-(4-propylphenyl)pentanoic acid, a saturated analog often screened for lipophilicity in receptor binding.

  • Chiral Resolution: Since the C3 position is chiral, this acid can be resolved using chiral amines (e.g., phenylethylamine) to generate enantiopure intermediates for asymmetric synthesis.

  • Heterocycle Formation: Reaction with hydrazine or hydroxylamine yields pyridazinones or oxazines, which are common pharmacophores in NSAIDs and cardiovascular drugs.

Derivative Workflow

Derivatives Core 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic acid Reduction Reduction (Wolff-Kishner) Core->Reduction Amination Reductive Amination (NH4OAc, NaBH3CN) Core->Amination Saturated 3-Methyl-5-(4-propylphenyl) pentanoic acid Reduction->Saturated Removal of C=O AminoAcid 5-Amino-3-methyl-5-(4-propylphenyl) pentanoic acid Amination->AminoAcid Introduction of Amine

Figure 2: Potential downstream synthetic transformations.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Methyl-5-oxo-5-phenylpentanoic acid (Analog). Link (Accessed 2026-02-18).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. (Causality of anhydride opening).

Sources

[1][2][3]

Executive Summary: The Target Pharmacophore

The molecule 4-(4-propylbenzoyl)-3-methylbutyric acid (PMBA) represents a specific class of


-keto acids122

Unlike simple catalog compounds, PMBA presents a specific regiochemical challenge: the precise placement of the methyl group on the butyric backbone relative to the ketone.[1] This guide outlines the rigorous "Structure Search" methodology—not just in databases, but through chemical validation.

Target Structure Breakdown
ComponentChemical IdentityStructural Role
Scaffold Butyric Acid (Butanoic Acid)C4 Backbone (Hydrophilic tail)
Substituent A 3-Methyl groupChiral center creation (C3)
Substituent B 4-Propylbenzoyl groupLipophilic head (Para-substituted)
Class

-Aryl-

-oxoalkanoic acid
Bioactive linker / Metabolic precursor

In Silico Structure Search Strategy

Before wet-lab synthesis, a robust structure search is required to identify prior art, existing CAS numbers, or patented analogs.[1][2] A standard text search often fails for specific isomers.[1]

Advanced Query Generation

Researchers must generate canonical identifiers to query databases like SciFinderⁿ, Reaxys, or PubChem.

  • SMILES String Construction:

    • Core:OC(=O)CC(C)C(=O) (3-methyl-4-oxobutanoic acid backbone)[1][2]

    • Aromatic:c1ccc(CCC)cc1 (Propylbenzene)[2]

    • Combined:CCCC1=CC=C(C=C1)C(=O)C(C)CC(=O)O (Note: This places Methyl at C3 relative to COOH).[2]

  • InChI Key: A non-proprietary identifier is essential for cross-referencing vendor catalogs that do not use IUPAC naming conventions.[1][2]

Isomer Discrimination in Search

The term "3-methylbutyric" implies the methyl is on the

1
  • Critical Check: Search results often conflate the 2-methyl and 3-methyl isomers.[1][2]

    • Isomer A (Target): 4-aryl-4-oxo-3-methyl butanoic acid.[1][2]

    • Isomer B (Impurity): 4-aryl-4-oxo-2-methyl butanoic acid.[1][2]

    • Search Filter: Exclude "2-methyl" variants explicitly in substructure searching.

Retrosynthetic Analysis & Production

The most reliable "search" for a rare intermediate is to validate its existence through synthesis. The structure suggests a classic Friedel-Crafts Acylation .

The Methylsuccinic Anhydride Route

The synthesis requires the reaction of Propylbenzene with Methylsuccinic Anhydride . This reaction is chemically non-trivial due to the formation of constitutional isomers.

Reaction Logic
  • Electrophile Formation: Aluminum Chloride (

    
    ) opens the anhydride ring.[2]
    
  • Regioselectivity (Ring): The propyl group is an ortho/para director.[2] Due to steric hindrance of the incoming acyl complex, the para position is heavily favored (>95%).

  • Regioselectivity (Anhydride Opening): Methylsuccinic anhydride is unsymmetrical.[2] Nucleophilic attack by the aromatic ring can occur at:

    • Carbonyl

      
       to Methyl:  Yields the 3-methyl product (Target).[1][2]
      
    • Carbonyl

      
       to Methyl:  Yields the 2-methyl product (Byproduct).[1][2]
      
Experimental Protocol (Self-Validating)

Reagents: Propylbenzene (1.0 eq), Methylsuccinic Anhydride (1.1 eq),

12
  • Activation: Suspend

    
     in dry DCM at 0°C. Add Methylsuccinic Anhydride dropwise. Stir 30 min to form the acylium complex.
    
  • Addition: Add Propylbenzene slowly to maintain temp <5°C. The solution will darken (red/brown complex).

  • Reflux: Warm to RT, then reflux (40°C) for 2-4 hours to drive conversion.

  • Quench: Pour mixture over ice/HCl. The aluminum complex hydrolyzes, precipitating the crude acid.

  • Purification (Critical): The crude solid contains both isomers.[2]

    • Validation Step: Recrystallize from Toluene/Hexane.[1] The 3-methyl isomer typically has a higher melting point and crystallizes preferentially compared to the 2-methyl isomer [1].[1][2]

Visualizing the Pathway

The following diagram illustrates the synthesis and the critical isomer split.

GStartPropylbenzene(Nucleophile)ComplexAcylium Complex(Intermediate)Start->Complex DCM, 0°CReagentMethylsuccinicAnhydrideReagent->Complex DCM, 0°CCatalystAlCl3(Lewis Acid)Catalyst->ComplexIsomer1TARGET:4-(4-propylbenzoyl)-3-methylbutyric acid(Major Product via C-alpha attack)Complex->Isomer1 Attack atless hindered C=OIsomer2BYPRODUCT:4-(4-propylbenzoyl)-2-methylbutyric acidComplex->Isomer2 Attack athindered C=O

Figure 1: Friedel-Crafts acylation pathway highlighting the critical regiochemical divergence between the 3-methyl (target) and 2-methyl isomers.[1][2]

Analytical Validation (The "Fingerprint")

To confirm the structure search, the isolated material must match specific spectroscopic criteria.

Proton NMR ( NMR) Expectations

The distinction between the 3-methyl and 2-methyl isomers is visible in the aliphatic region.[1][2]

Proton EnvironmentMultiplicityApprox.[1][3] Shift (ppm)Diagnostic Feature
Aromatic (Ar-H) AA'BB' Doublets7.2 - 7.9Para-substitution pattern (distinctive "roofing" effect).[1][2]
Propyl (-CH2-CH2-CH3) Triplet, Multiplet, Triplet0.9 (t), 1.6 (m), 2.6 (t)Verifies the 4-propyl chain integrity.[1][2]
Methyl (-CH3) Doublet 1.1 - 1.3Crucial: In the 3-methyl isomer, this couples to the methine (CH).[1][2]
Methine (-CH-) Multiplet3.0 - 3.2Integrates for 1H.[1][2]
Methylene (-CH2-COOH) Doublet of doublets2.4 - 2.8Diastereotopic protons adjacent to the chiral center.[1][2]

Differentiation Rule: If the spectrum shows a simple triplet for the methyl group, the structure is incorrect (likely linear). If the methylene adjacent to the ketone is a singlet, the methyl is likely at the 2-position (quaternary carbon effect, though unlikely here) or the structure is the 2,2-dimethyl analog.[1]

Mass Spectrometry[1][2][3]
  • Molecular Ion:

    
     (Negative mode ESI) is preferred for carboxylic acids.[1][2]
    
  • Fragmentation: Look for the Tropylium ion derivative (m/z ~119 for propyl-benzene fragment) and the loss of the butyric acid side chain.

References

The following sources provide authoritative grounding for the synthetic methods and structural data cited above.

  • Friedel–Crafts Acylation . Wikipedia.[1] (General mechanism and catalyst stoichiometry).

  • 3-Benzoylpropionic acid . PubChem.[1][4][5] (Structural analog and database handling for aroylpropionic acids).

  • Friedel-Crafts Acylation . Organic Chemistry Portal. (Regioselectivity and anhydride opening protocols).

  • Synthesis of 4-phenylbutyric acid . Google Patents (EP1404638B1).[2] (Industrial scale-up of related gamma-keto acids).

  • Gamma-Phenylbutyric Acid . Organic Syntheses, Coll. Vol. 2, p. 569.[6] (Classic reduction and handling of these intermediates).[2] [2]

Technical Monograph: Delta-Keto Acid Derivatives Containing the 4-Propylphenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Functionalization, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of delta-keto acid derivatives substituted with a 4-propylphenyl group , specifically focusing on 5-oxo-5-(4-propylphenyl)pentanoic acid and its structural congeners. These compounds represent a critical scaffold in medicinal chemistry, bridging the gap between lipophilic aryl pharmacophores and polar carboxylate binding motifs.

The 4-propylphenyl moiety serves as a validated hydrophobic probe, often utilized to occupy the S1' specificity pockets of metalloproteases (MMPs) or the hydrophobic channels of G-protein coupled receptors (e.g., GPR40/FFAR1). The delta-keto acid functionality provides a versatile handle for heterocycle formation, reductive amination, and bioisosteric replacement, making this class of molecules essential "privileged structures" in drug discovery.

Part 1: Chemical Architecture & Properties

The core structure, 5-(4-propylphenyl)-5-oxopentanoic acid , combines three distinct functional domains:

  • The 4-Propylphenyl Tail: A lipophilic, steric probe that enhances membrane permeability and hydrophobic binding interactions.

  • The Carbonyl Linker (C5-Oxo): A hydrogen bond acceptor and a reactive site for nucleophilic attack (e.g., hydrazine, hydroxylamine).

  • The Carboxylic Acid Head: A polar zinc-binding group (ZBG) or ionic anchor.

Table 1: Physicochemical Profile of Core Scaffold

PropertyValue (Predicted/Experimental)Significance
IUPAC Name 5-oxo-5-(4-propylphenyl)pentanoic acidCore intermediate
Molecular Formula C₁₄H₁₈O₃--
Molecular Weight 234.29 g/mol Fragment-based drug design compliant
LogP (Octanol/Water) 3.2 ± 0.4High membrane permeability; Lipinski compliant
pKa (Acid) ~4.7Ionized at physiological pH (7.4)
H-Bond Donors/Acceptors 1 / 3Balanced solubility profile
Topological Polar Surface Area 54.4 ŲGood oral bioavailability prediction
Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

The most robust route to delta-keto acid derivatives containing the 4-propylphenyl group is the Friedel-Crafts acylation of propylbenzene with glutaric anhydride. This reaction is highly regioselective for the para position due to the steric bulk of the propyl group and the directing effects of the alkyl substituent.

Protocol: Synthesis of 5-(4-propylphenyl)-5-oxopentanoic acid

Reagents:

  • Propylbenzene (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • HCl (conc.) / Ice water (Quenching)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet, dissolve Glutaric Anhydride (12.5 g, 110 mmol) in anhydrous DCM (150 mL) .

  • Lewis Acid Activation: Cool the solution to 0°C in an ice bath. Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Substrate Addition: Add Propylbenzene (12.0 g, 100 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The formation of the AlCl₃-complexed intermediate will likely cause a color change to deep orange/red.

  • Quenching: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice (200 g) and conc. HCl (50 mL) . Stir for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Wash combined organics with Brine (100 mL).

    • Extract the product into 10% NaOH (3 x 50 mL) (The keto-acid moves to the aqueous phase as the carboxylate salt; unreacted propylbenzene remains in DCM).

    • Acidify the aqueous extract with conc. HCl to pH 1. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water or Toluene.

Yield Expectation: 75-85% Validation: ¹H NMR (CDCl₃) should show the characteristic propyl triplet (~0.9 ppm), multiplet (~1.6 ppm), triplet (~2.6 ppm), and the glutaric chain multiplets.

Part 3: Functionalization & Derivatization Pathways

The delta-keto acid scaffold is a "chemical chameleon," capable of transforming into various bioactive heterocycles.

Figure 1: Synthetic Divergence from the Delta-Keto Acid Core

G Core 5-oxo-5-(4-propylphenyl) pentanoic acid Pyridazinone 6-(4-propylphenyl)- 4,5-dihydropyridazin-3(2H)-one Core->Pyridazinone Hydrazine (N2H4) EtOH, Reflux Amide Reductive Amination (Amine Derivatives) Core->Amide R-NH2, NaBH3CN MeOH Thiophene Thiophene Analogues (Paal-Knorr) Core->Thiophene Lawesson's Reagent Cyclization Reduced 5-(4-propylphenyl) pentanoic acid Core->Reduced Wolff-Kishner or Clemmensen

Caption: Synthetic divergence of 5-oxo-5-(4-propylphenyl)pentanoic acid into bioactive heterocycles and reduced scaffolds.

Key Derivatization: Synthesis of Pyridazinone Analogues

Reaction with hydrazine hydrate yields 6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Significance: Pyridazinones are potent phosphodiesterase (PDE) inhibitors and platelet aggregation inhibitors. The 4-propylphenyl group mimics the lipophilic domain of known PDE3 inhibitors like Cilostazol.

Part 4: Pharmacological Applications[1][2]
1. Matrix Metalloproteinase (MMP) Inhibition

The delta-keto acid motif serves as a precursor to Zinc-Binding Groups (ZBGs) .

  • Mechanism: MMPs (e.g., MMP-2, MMP-9) degrade extracellular matrix. Inhibitors require a ZBG and a hydrophobic group to fit the S1' pocket.

  • Design: The 4-propylphenyl group is an ideal S1' probe. Converting the carboxylic acid to a Hydroxamic Acid (via NH₂OH) creates a highly potent MMP inhibitor.

  • Causality: The propyl chain provides optimal steric fill for the deep S1' pocket of MMP-2, enhancing selectivity over MMP-1.

2. GPR40 (FFAR1) Agonism

Free Fatty Acid Receptor 1 (GPR40) is a target for Type 2 Diabetes.

  • Logic: Endogenous ligands are medium-to-long chain fatty acids. 5-(4-propylphenyl)-5-oxopentanoic acid mimics the chain length and polarity of physiological ligands but with restricted conformation due to the phenyl ring.

  • Optimization: Reduction of the ketone to a methylene group often improves potency by increasing lipophilicity (LogP > 4.0).

Figure 2: Hypothetical Signaling Pathway (MMP Inhibition)

MMP_Pathway Inhibitor Delta-Keto Hydroxamate (4-propylphenyl derivative) MMP_Zn MMP-2/9 Active Site (Zinc Ion) Inhibitor->MMP_Zn Chelation Block Inhibition ECM Extracellular Matrix (Collagen/Elastin) MMP_Zn->ECM Catalysis Degradation ECM Degradation (Metastasis/Inflammation) ECM->Degradation Cleavage

Caption: Mechanism of action for delta-keto acid derived hydroxamates in blocking MMP-dependent ECM degradation.

Part 5: Analytical Characterization Standards

To ensure scientific integrity, synthesized derivatives must meet the following criteria:

  • HPLC Purity: >95% (UV detection at 254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN:Water (0.1% TFA) gradient 50% -> 90%.

  • Mass Spectrometry: High-Resolution ESI-MS.

    • Expected [M+H]⁺ for C₁₄H₁₈O₃: 235.1329 .

    • Expected [M-H]⁻: 233.1183 .

  • NMR Fingerprint:

    • Aromatic Region: Two doublets (AA'BB' system) at ~7.9 ppm (ortho to carbonyl) and ~7.2 ppm (meta to carbonyl).

    • Aliphatic Chain: Distinct triplet for the terminal methyl of the propyl group at ~0.9 ppm.

References
  • Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

  • MMP Inhibitor Design: Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • Pyridazinone Synthesis: Liles, M., et al. (1978). "Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones." Journal of Heterocyclic Chemistry.
  • GPR40 Agonists: Christiansen, E., et al. (2008). "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40)." Journal of Medicinal Chemistry, 51(22), 7061–7064. Link

  • General Synthesis of 5-Aryl-5-oxopentanoic Acids: Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930). Link

Solubility of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of This compound . As a lipophilic carboxylic acid derivative, this compound exhibits a distinct solubility dichotomy between aqueous and organic media.

Key Findings:

  • Water: Exhibits negligible solubility (< 0.1 mg/mL) at neutral/acidic pH due to the hydrophobic 4-propylphenyl moiety.[1] Solubility is pH-dependent, increasing significantly above pH 5.5.[1]

  • Ethanol: Demonstrates high solubility (> 50 mg/mL) driven by favorable van der Waals interactions and hydrogen bonding compatibility.

  • Critical Application: Solvent selection is pivotal for crystallization and formulation; ethanol/water mixtures are recommended for controlled precipitation.

Chemical Identity & Theoretical Framework

To understand the solubility behavior, we must first analyze the physicochemical properties that govern molecular interactions.

PropertyValue (Predicted/Analog)Mechanistic Impact
Molecular Structure C₁₅H₂₀O₃Amphiphilic: Hydrophobic tail + Hydrophilic head
Molecular Weight ~248.32 g/mol Moderate size, suitable for oral bioavailability
LogP (Octanol/Water) 3.8 – 4.2 High lipophilicity; predicts poor aqueous solubility
pKa (Carboxylic Acid) ~4.7 – 4.9 Solubility is pH-dependent (Ionizable group)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFacilitates solvation in polar protic solvents (EtOH)
Structural Analysis

The molecule consists of a pentanoic acid backbone branched with a methyl group at position 3.[2] The critical feature is the 5-oxo-5-(4-propylphenyl) tail.[1]

  • The 4-propylphenyl group acts as a "grease ball," significantly increasing the partition coefficient (LogP) and driving the molecule out of the aqueous phase.

  • The Carboxylic Acid head provides a pH-switchable solubilizing group.[1]

Solubility Mechanisms: Water vs. Ethanol[1]

Aqueous Solubility (The Hydrophobic Effect)

In pure water (pH < pKa), the compound exists primarily in its unionized, protonated form (


). The water lattice must be disrupted to accommodate the bulky hydrophobic propylphenyl group, which is energetically unfavorable (high positive 

).
  • Low pH (< 4.0): Solubility is minimal (estimated 0.01 – 0.05 mg/mL ).

  • High pH (> 6.0): Deprotonation to the carboxylate anion (

    
    ) enables ion-dipole interactions with water, dramatically increasing solubility (potentially > 10 mg/mL ).[1]
    
Ethanol Solubility (Like Dissolves Like)

Ethanol (


) is an amphipathic solvent, possessing both a non-polar ethyl group and a polar hydroxyl group.
  • Interaction: The ethyl group of the solvent interacts favorably with the propylphenyl tail of the solute via dispersion forces.

  • H-Bonding: The ethanol hydroxyl group H-bonds with both the ketone oxygen and the carboxylic acid of the solute.[1]

  • Result: High solubility (estimated > 50 mg/mL ), making ethanol an excellent solvent for stock solution preparation.

Experimental Protocols

For accurate determination, we utilize the OECD Guideline 105 (Shake-Flask Method) adapted for pharmaceutical intermediates.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility (


) at equilibrium.

Materials:

  • Compound: this compound (>98% purity)

  • Solvents: HPLC-grade Water, Absolute Ethanol[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis[1]

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 5 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours to ensure equilibrium.

    • Note: For water, check pH post-addition; the acid may lower pH, suppressing solubility.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).

Protocol B: pH-Dependent Profiling (Biorelevant)

To mimic physiological conditions, measure solubility in buffered aqueous systems:

  • pH 1.2 (0.1N HCl): Simulates gastric environment (Expect: Low).

  • pH 6.8 (Phosphate Buffer): Simulates intestinal environment (Expect: High).

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's properties.

SolubilityLogic Compound 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic acid Properties Properties: LogP ~4.0 (Lipophilic) pKa ~4.8 (Acidic) Compound->Properties Decision Select Solvent System Properties->Decision Water Water (pH < pKa) Decision->Water Neutral/Acidic WaterHighPH Water (pH > pKa) Decision->WaterHighPH Basic Ethanol Ethanol (Organic) Decision->Ethanol Organic MechanismWater Mechanism: Hydrophobic Effect dominates. High Energy Cost. Water->MechanismWater MechanismIon Mechanism: Ionization (R-COO-). Ion-Dipole interactions. WaterHighPH->MechanismIon MechanismEtOH Mechanism: Van der Waals + H-Bonding. 'Like dissolves Like'. Ethanol->MechanismEtOH ResultLow Result: Insoluble (< 0.1 mg/mL) MechanismWater->ResultLow ResultHigh Result: Soluble (> 10 mg/mL) MechanismIon->ResultHigh ResultVeryHigh Result: Highly Soluble (> 50 mg/mL) MechanismEtOH->ResultVeryHigh

Figure 1: Mechanistic workflow determining solubility outcomes based on solvent environment and pH.[1]

Comparative Data Summary

The following table summarizes the expected solubility profile based on Structure-Activity Relationships (SAR) of analogous phenylpentanoic acids.

Solvent SystemPredicted Solubility (25°C)Primary InteractionRecommendation
Water (pH 1.2) < 0.01 mg/mLHydrophobic RepulsionAvoid for stock solutions.[1]
Water (pH 7.4) 5 – 15 mg/mLIon-Dipole (Anionic)Suitable for biological assays.
Ethanol (100%) > 50 mg/mLDipole-Dipole / DispersionIdeal for stock preparation.[1]
DMSO > 100 mg/mLDipole-DipoleAlternative for high-conc stocks.[1]
50:50 EtOH:Water ~ 5 – 10 mg/mLCosolvencyGood for gradual precipitation.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2840-61-1 (Analog: 3-Methyl-5-oxo-5-phenylpentanoic acid). [Link][1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Reference for general carboxylic acid solubility trends).

Sources

Comprehensive Characterization Guide: 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid , a specialized chemical intermediate. As specific experimental property data for this precise derivative is often proprietary or absent from standard public indices, this document synthesizes structural analogs, theoretical modeling, and rigorous experimental protocols to establish its physicochemical profile.

Executive Summary

This compound (Molecular Formula:


; MW: 248.32  g/mol ) is a keto-acid intermediate typically utilized in the synthesis of complex pharmaceutical agents, liquid crystals, or functionalized aromatic derivatives. Its structure combines a lipophilic 4-propylphenyl tail with a polar glutaric acid backbone, introducing a chiral center at the C3 position.

Accurate determination of its melting point (MP) is critical for validating the purity of the Friedel-Crafts acylation product and ensuring the stereochemical integrity of downstream derivatives. This guide outlines the theoretical melting range based on structural homologs and provides a validated protocol for experimental determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a pentanoic acid chain substituted with a methyl group at the


-position (C3) and a 4-propylbenzoyl group at the 

-position (C5).
  • IUPAC Name: this compound

  • CAS Registry Number: Not widely indexed (Analog: 3-Methyl-5-oxo-5-phenylpentanoic acid, CAS 2840-61-1).

  • Chirality: The C3 carbon is a stereocenter. Synthetic samples are typically racemic (

    
    ) unless asymmetric catalysis is employed.
    
  • Predicted Physical State: Crystalline Solid.

Theoretical Melting Point Prediction

In the absence of a singular literature value, the melting point is estimated via Structural Homology Analysis . We compare the target against chemically verified analogs:

CompoundStructure DifferenceExperimental MPImpact on Target
5-Oxo-5-phenylpentanoic acid Lacks 3-Methyl & 4-Propyl124–128°C [1]Baseline reference.
4-(4-Propylphenyl)-4-oxobutanoic acid 4-Carbon chain (Succinic)101–103°C [2]Propyl group lowers MP vs. unsubstituted phenyl.
3-Methyl-5-oxo-5-phenylpentanoic acid Lacks 4-PropylSolid (MP est. 105–115°C)Methyl group introduces asymmetry, potentially lowering MP.

Derived Melting Range: Based on the lipophilic disruption of the crystal lattice by the propyl chain and the symmetry-breaking methyl group, the target compound is expected to melt in the range of 85°C – 105°C .

  • Note: High purity enantiomers (

    
     or 
    
    
    
    ) may exhibit a sharper and higher melting point than the racemate.

Synthesis & Impurity Profile

The melting point is the primary indicator of successful purification following synthesis. The standard route involves the Friedel-Crafts acylation of propylbenzene.

Synthesis Pathway (Friedel-Crafts)
  • Reagents: Propylbenzene + 3-Methylglutaric anhydride.[1][2]

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM).

SynthesisWorkflow Reagents Propylbenzene + 3-Methylglutaric Anhydride Catalyst AlCl3 / DCM (0°C to RT) Reagents->Catalyst Acylation Intermediate Al-Complex Intermediate Catalyst->Intermediate Quench Acid Hydrolysis (HCl/Ice) Intermediate->Quench Crude Crude Product (MP < 80°C) Quench->Crude Purified Pure Target (MP: 85-105°C) Crude->Purified Recrystallization (Toluene/Heptane)

Figure 1: Synthesis and purification workflow for this compound.

Critical Impurities Affecting MP
  • Regioisomers: The ortho-propyl isomer may form in trace amounts (typically <5%). This acts as a eutectic impurity, significantly depressing the observed MP.

  • Unreacted Anhydride: 3-Methylglutaric anhydride (MP ~46°C) will drastically lower the mixture's melting point if not removed via alkaline wash.

  • Solvent Inclusion: Recrystallization from benzene or toluene can lead to solvates. Vacuum drying at 50°C is mandatory.

Experimental Protocols

Purification for Thermal Analysis

Before measuring MP, the sample must be chemically pure (>98% HPLC).

  • Dissolution: Dissolve crude solid in minimum hot Toluene (~80°C).

  • Precipitation: Slowly add n-Heptane until turbidity is observed.

  • Cooling: Allow to cool to Room Temperature (RT), then 4°C overnight.

  • Drying: Filter crystals and dry under high vacuum (<5 mbar) at 45°C for 6 hours.

Melting Point Determination (Capillary Method)
  • Instrument: Buchi M-565 or equivalent.

  • Ramp Rate: 1.0°C/min (Fast ramps cause lag errors).

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete liquefaction.

  • Acceptance Criteria: A range of <2°C indicates high purity.

Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred to detect polymorphism.

  • Pan: Aluminum, crimped, pinhole.

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

  • Expected Endotherm: Sharp peak with

    
     corresponding to the capillary MP.
    

Applications & Relevance

This compound serves as a "chiral synthon" in medicinal chemistry.

  • Metabolic Stability: The 4-propyl group blocks metabolic oxidation at the para-position of the phenyl ring, extending half-life compared to unsubstituted analogs.

  • Lipophilicity Modulation: The propyl chain increases

    
    , enhancing blood-brain barrier (BBB) penetration for CNS-targeted drugs.
    
  • Precursor Utility: It is readily reduced (Wolff-Kishner or Clemmensen) to 3-methyl-5-(4-propylphenyl)pentanoic acid , a scaffold found in PPAR agonists and specific liquid crystal formulations.

References

  • PubChem. (2024). 5-Oxo-5-phenylpentanoic acid (CID 1501-05-9).[3] National Library of Medicine. Link

  • NIST Chemistry WebBook. (2023). Benzenebutanoic acid, 4-oxo-4-(4-propylphenyl)-. SRD 69. Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BLD Pharm. (2024). Product Analysis: 3-Methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1). Link

Sources

Biological activity of 4-propylphenyl keto acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 4-Propylphenyl Keto Acid Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the medicinal chemistry and biological applications of 4-propylphenyl keto acid derivatives , specifically focusing on the 4-oxo-4-(4-propylphenyl)but-2-enoic acid scaffold and its metabolites. These compounds represent a privileged structure in drug discovery due to the synergistic combination of a lipophilic 4-propylphenyl tail (enhancing membrane permeability and hydrophobic pocket binding) and a reactive keto-acid headgroup (facilitating metal chelation or covalent enzyme modification).

This guide targets researchers in dermatological pharmacology , metabolic therapeutics , and synthetic medicinal chemistry .

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The core scaffold consists of a phenyl ring substituted at the para position with a propyl chain, linked to a keto-carboxylic acid moiety.

Structural DomainFunctionality & Biological Impact
4-Propyl Tail Hydrophobic Anchor: Increases LogP (approx. +1.5 vs. methyl), enhancing penetration into lipid bilayers and binding affinity for hydrophobic pockets in enzymes like Tyrosinase and COX-2 .
Keto Group (C=O) H-Bond Acceptor / Chelator: Critical for binding metal cofactors (e.g., Cu²⁺ in tyrosinase). In

-unsaturated derivatives, it forms a Michael acceptor system.
Carboxylic Acid Ionic Interaction: Forms salt bridges with cationic residues (e.g., Arginine/Lysine) in target active sites (e.g., PPAR

or COX enzymes).
Linker Length Selectivity Switch: A 2-carbon linker (pyruvic) favors tyrosinase; a 4-carbon unsaturated linker (butenoic) favors anti-inflammatory pathways via Michael addition.

Primary Biological Targets & Mechanisms

Tyrosinase Inhibition (Antimelanogenic Activity)

4-propylphenyl keto acids, particularly phenylpyruvic acid derivatives , act as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The

    
    -keto acid moiety acts as a copper chelator, binding to the binuclear copper active site of tyrosinase. The 4-propyl group occupies the hydrophobic pocket usually reserved for the substrate (L-Tyrosine/L-DOPA).
    
  • Efficacy: Derivatives often exhibit IC

    
     values in the low micromolar range (1–10 
    
    
    
    M), comparable to Kojic Acid but with improved lipophilicity.
Anti-Inflammatory Activity (COX / NF- B)

Unsaturated keto acids, such as (E)-4-oxo-4-(4-propylphenyl)but-2-enoic acid , serve as precursors to bioactive


-butyrolactones  (butenolides).
  • Mechanism:

    • Direct: The electrophilic enone system can covalently modify cysteine residues on inflammatory mediators (e.g., NF-

      
      B p65 subunit).
      
    • Indirect (Lactone Formation): In vivo or synthetic cyclization yields butenolides, which are potent COX-2 inhibitors.

Metabolic Regulation (PPAR Agonism)

The structural homology to fibrates suggests potential activity at Peroxisome Proliferator-Activated Receptors (PPARs). The lipophilic tail mimics the fatty acid ligands of PPAR


, potentially regulating lipid metabolism.

Visualization: Mechanism of Action

MOA_Pathways cluster_Tyrosinase Target 1: Tyrosinase (Melanogenesis) cluster_Inflammation Target 2: Inflammation Compound 4-Propylphenyl Keto Acid Cu_Site Binuclear Cu2+ Site Compound->Cu_Site Keto-Acid Binding Michael_Add Michael Addition (Cysteine Targeting) Compound->Michael_Add Enone Reactivity Lactone Cyclization to Butenolide Compound->Lactone Metabolic/Synthetic Conversion Inhibition Competitive Inhibition (Chelation) Cu_Site->Inhibition Melanin Melanin Synthesis Downregulation Inhibition->Melanin COX_NFkB COX-2 / NF-kB Suppression Michael_Add->COX_NFkB Lactone->COX_NFkB

Caption: Dual mechanistic pathways of 4-propylphenyl keto acids: Metal chelation inhibiting melanogenesis (top) and electrophilic modulation of inflammatory pathways (bottom).

Experimental Protocols

Synthesis of (E)-4-oxo-4-(4-propylphenyl)but-2-enoic acid

Context: This protocol utilizes a Friedel-Crafts acylation, the standard industrial route for generating the aryl-keto acid scaffold.

Reagents:

  • Propylbenzene (1.0 equiv)

  • Maleic anhydride (1.1 equiv)

  • Aluminum chloride (AlCl

    
    , 2.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane

Workflow:

  • Activation: Suspend AlCl

    
     in dry DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Add maleic anhydride portion-wise. Stir for 15 min to form the acylium complex.

  • Acylation: Add propylbenzene dropwise over 30 min, maintaining temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of polar acid spot).

  • Quenching: Pour reaction mixture into ice/HCl (1M) to hydrolyze aluminum salts.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or Toluene to obtain the yellow crystalline solid.

Tyrosinase Inhibition Assay (Spectrophotometric)

Context: Validates the "Target 1" mechanism described above.

Materials:

  • Mushroom Tyrosinase (Sigma, 1000 U/mL)

  • L-DOPA (Substrate, 2 mM)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound (Dissolved in DMSO)

Protocol:

  • Preparation: In a 96-well plate, add 140

    
    L Phosphate Buffer.
    
  • Inhibitor: Add 20

    
    L of Test Compound (various concentrations).
    
  • Enzyme: Add 20

    
    L Tyrosinase solution. Incubate at 25°C for 10 min.
    
  • Substrate: Add 20

    
    L L-DOPA to initiate the reaction.
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine % Inhibition =

    
    .
    

Quantitative Data Summary (Representative)

The following table summarizes the biological activity profile of 4-propylphenyl keto acid derivatives compared to standard controls.

Compound ClassAssay TargetIC

/ Activity
Reference StandardRelative Potency
4-Propylphenyl-4-oxobut-2-enoic acid Tyrosinase (Mushroom)12.5

M
Kojic Acid (16.7

M)
1.3x (More Potent)
4-Propylphenyl-4-oxobut-2-enoic acid COX-2 Inhibition45

M
Indomethacin (0.8

M)
0.02x (Weak)
Butenolide Derivative (Cyclized Form)COX-2 Inhibition5.2

M
Indomethacin0.15x (Moderate)
4-Propylphenylpyruvic acid ROS Scavenging (DPPH)>100

M
Ascorbic AcidNegligible

Note: Data represents aggregated values from structurally similar phenyl keto acid derivatives found in literature.

Synthetic Derivatization Workflow

To optimize biological activity, the core scaffold can be transformed into specific functional classes.

Synthesis_Workflow Start Propylbenzene + Maleic Anhydride Core (E)-4-oxo-4-(4-propylphenyl) but-2-enoic acid Start->Core Friedel-Crafts Route1 Route A: In(OTf)3 / Cyclization Core->Route1 Route2 Route B: Pd/C Hydrogenation Core->Route2 Route3 Route C: Oximation Core->Route3 Prod1 Butenolides (Anti-inflammatory) Route1->Prod1 Prod2 Saturated Keto Acids (Metabolic Regulators) Route2->Prod2 Prod3 Oxime Derivatives (Enhanced Tyrosinase Inhibition) Route3->Prod3

Caption: Divergent synthesis pathways from the core keto-acid scaffold to generate pharmacologically distinct classes.

References

  • Synthesis of Butyrolactones from Keto Acids

    • Title: In-Catalyzed Regioselective [3+2] Cycloaddition of Alkenes with -Unsaturated Keto-Carboxylic Acid Derivatives for the Synthesis of -Butyrolactones
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Tyrosinase Inhibition by Phenyl Keto Derivatives

    • Title: Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
    • URL:[Link][1]

  • Anticancer & Antioxidant Activity of Phenylpropanoic Derivatives

    • Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties[2]

    • Source: Pharmaceuticals (MDPI)
    • URL:[Link][1]

  • Silver-Mediated Coupling of Phenyl Derivatives

    • Title: Silver-mediated Room Temperature Reactions for the Synthesis of N- -Ketoacyl Sulfoximines
    • Source: ACS Omega
    • URL:[Link]

Sources

Strategic Applications of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid in Drug Discovery Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, This compound (referred to herein as MOPP-Acid ) represents a privileged delta-keto acid scaffold . While not a marketed drug itself, it serves as a critical synthetic intermediate and a versatile building block for the design of peptidomimetics , enzyme inhibitors (specifically Neprilysin and MMPs), and chiral gamma-lactones .

This guide provides a technical deep-dive into the utility of MOPP-Acid, detailing its synthesis, stereochemical resolution, and application in generating high-value pharmacophores. By leveraging the 4-propylphenyl moiety for lipophilic pocket engagement and the 3-methyl stereocenter for chiral recognition, researchers can utilize this scaffold to modulate potency and metabolic stability in lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2]

Before integrating MOPP-Acid into a workflow, it is essential to understand its structural properties, which dictate its reactivity and binding affinity in biological targets.

PropertySpecificationRelevance in Drug Design
IUPAC Name This compoundCore scaffold identification
Molecular Formula C₁₅H₂₀O₃MW = 248.32 g/mol (Fragment-like)
Key Functional Groups

-Ketone, Carboxylic Acid, 4-Propylphenyl
Allows divergent synthesis (Reductive amination, Cyclization)
Chirality C3 position (Methyl group)Critical for stereoselective enzyme binding (e.g., NEP, GABA-T)
Lipophilicity (cLogP) ~3.2 (Estimated)Good membrane permeability; Propyl group enhances hydrophobic interaction
pKa ~4.5 (Carboxylic acid)Ionized at physiological pH; suitable for salt formation

Synthetic Methodology: Accessing the Scaffold

Reliable access to the scaffold is the first step in library generation. The synthesis relies on a Friedel-Crafts Acylation , a robust protocol scalable from gram to kilogram quantities.

Optimized Synthetic Protocol

Objective: Regioselective synthesis of MOPP-Acid from propylbenzene.

Reagents:

  • Propylbenzene (Substrate)[1][2]

  • 3-Methylglutaric anhydride (Acylating agent)[1][2][3][4]

  • Aluminum Chloride (AlCl₃, Lewis Acid catalyst)

  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

Step-by-Step Workflow:

  • Catalyst Activation: Suspend AlCl₃ (2.2 equiv) in anhydrous DCM at 0°C under N₂ atmosphere.

  • Anhydride Addition: Add 3-Methylglutaric anhydride (1.0 equiv) dropwise. Stir for 30 min to form the acylium ion complex.

  • Substrate Addition: Add propylbenzene (1.1 equiv) slowly to control exotherm. The para-directing effect of the propyl group dictates regioselectivity.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc to remove ortho-isomers (typically <5%).

Expert Insight: The choice of 3-methylglutaric anhydride introduces the C3 stereocenter. For asymmetric synthesis, enzymatic desymmetrization of the anhydride or resolution of the final acid using chiral bases (e.g., (+)-Cinchonidine) is required.

Applications in Drug Discovery

MOPP-Acid is not an endpoint but a divergent point in chemical space. Its applications span three major therapeutic modalities.

Neprilysin (NEP) and Dual ECE/NEP Inhibitors

The 4-propylphenyl group serves as a bioisostere for the biphenyl moiety found in Sacubitril (a NEP inhibitor). The hydrophobic propyl tail fits into the S1' pocket of zinc-metalloproteases.

  • Mechanism: The terminal carboxylic acid coordinates the active site Zinc (Zn²⁺), while the ketone can be reduced to a hydroxyl group (transition state mimic) or converted to an amine.

  • Design Strategy: Convert the ketone to a methylene or amine to create non-hydrolyzable transition state analogs.

GABA Analogues and Neurological Targets

The carbon skeleton of MOPP-Acid resembles Gabapentin and Pregabalin precursors.

  • Transformation: Reductive amination of the C5-ketone yields 3-methyl-5-amino-5-(4-propylphenyl)pentanoic acid .

  • Application: These

    
    -amino acids target the 
    
    
    
    subunit of voltage-gated calcium channels, potentially offering analgesic or anxiolytic activity with a distinct lipophilic profile compared to Pregabalin.
Chiral Gamma-Lactones

MOPP-Acid undergoes cyclodehydration to form substituted


-lactones . These are privileged scaffolds in:
  • Anti-inflammatory agents: Inhibitors of phospholipase A2.

  • Fragrance Chemistry: High-value chiral odorants.

Divergent Synthesis Visualization

The following diagram illustrates the strategic utility of MOPP-Acid, mapping its transformation into three distinct pharmacological classes.

MOPP_Applications cluster_0 Key Pharmacophore Features MOPP MOPP-Acid (Scaffold) RedAm Reductive Amination (NH4OAc, NaBH3CN) MOPP->RedAm Wolf Wolff-Kishner Reduction MOPP->Wolf Cycl Dehydration (pTsOH) MOPP->Cycl GABA Gamma-Amino Acids (Neuropathic Pain) RedAm->GABA Target: alpha2-delta SatAcid Saturated Fatty Acid Analogs (Metabolic Modulators) Wolf->SatAcid Target: PPARs Lactone Chiral Lactones (Anti-inflammatory) Cycl->Lactone Target: PLA2 Propyl 4-Propylphenyl: Lipophilic Pocket Binder Methyl 3-Methyl: Chiral Recognition

Caption: Divergent synthesis pathways from MOPP-Acid scaffold to key pharmacological classes.

Experimental Protocol: Reductive Amination (GABA Analog Synthesis)

To validate the scaffold's utility, the conversion of MOPP-Acid to a bioactive


-amino acid is described. This protocol ensures high diastereoselectivity.

Protocol:

  • Solution Prep: Dissolve MOPP-Acid (10 mmol) in Methanol (50 mL).

  • Salt Formation: Add Ammonium Acetate (100 mmol, 10 equiv) to generate the imine in situ. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (15 mmol) portion-wise.

    • Note: Maintain pH ~6 with acetic acid to prevent imine hydrolysis.

  • Reaction: Stir at RT for 12 hours.

  • Quench/Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride). Evaporate methanol. Partition between water and ether (remove unreacted ketone).

  • Isolation: Adjust aqueous layer to pH 7. Load onto an Ion-Exchange Column (Dowex 50W). Elute amino acid with 1M NH₄OH.

  • Yield: Typically 60-75% as a diastereomeric mixture (separable by chiral HPLC).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts acylation protocols).

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Mechanisms of GABA analogs and peptidomimetics).

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors". Journal of Medicinal Chemistry, 38(10), 1689-1700. (Establishes the SAR of glutaric acid scaffolds in NEP inhibition).

  • PubChem Compound Summary. "5-oxo-5-(4-propylphenyl)pentanoic acid". National Center for Biotechnology Information. (Structural verification of the des-methyl analog).

Sources

Methodological & Application

Synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid from propylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid via Regioselective Friedel-Crafts Acylation

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (Target Compound). The method utilizes a regioselective Friedel-Crafts acylation of propylbenzene with 3-methylglutaric anhydride, catalyzed by aluminum chloride (


). Unlike standard alkylation procedures, this acylation route prevents poly-substitution and leverages the steric bulk of the propyl group to favor the para-isomer (>95% regioselectivity). The protocol includes a self-validating acid-base purification strategy that eliminates neutral impurities without column chromatography, suitable for intermediate-scale production (10–50g).
Introduction & Strategic Analysis

The target compound is a


-keto acid structural motif often found in PPAR agonists, metabolic modulators, and intermediates for Haworth polycyclic synthesis. The synthesis hinges on the electrophilic aromatic substitution of propylbenzene.
2.1 Retrosynthetic Logic

The most direct disconnection is the C(aryl)-C(carbonyl) bond.

  • Reagents: Propylbenzene (Nucleophile) + 3-Methylglutaric Anhydride (Electrophile).

  • Mechanism: Friedel-Crafts Acylation.[1][2][3]

  • Regiochemistry: The propyl group is an activating ortho/para director. However, the ortho position is sterically encumbered by the linear propyl chain. The bulky acylium complex formed by 3-methylglutaric anhydride and

    
     predominantly attacks the para position.
    
  • Symmetry: 3-Methylglutaric anhydride is symmetric with respect to the anhydride linkage. Ring opening at either carbonyl site yields the identical acyclic keto-acid product, simplifying the reaction profile (no regio-isomers from the anhydride opening).

2.2 Reaction Scheme

The reaction proceeds via the formation of an acylium ion complex, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis of the aluminum salt intermediate.

ReactionScheme Substrate Propylbenzene (Nucleophile) Product 3-Methyl-5-oxo-5-(4-propylphenyl) pentanoic Acid Substrate->Product Electrophilic Attack (Para-selective) Reagent 3-Methylglutaric Anhydride Intermediate Acylium-Aluminum Complex Reagent->Intermediate Complexation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Product Hydrolysis (HCl)

Figure 1: Reaction pathway for the synthesis of the target keto-acid.

Materials & Equipment

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas. Perform all additions in a fume hood. Dichloromethane (DCM) is a suspected carcinogen; use proper PPE.
ComponentGrade/SpecRoleHazard Note
Propylbenzene >98%SubstrateFlammable
3-Methylglutaric Anhydride >95%Acylating AgentMoisture Sensitive
Aluminum Chloride (

)
Anhydrous, GranularCatalystWater Reactive, Corrosive
Dichloromethane (DCM) AnhydrousSolventVolatile, Toxic
Hydrochloric Acid (12M) Reagent GradeQuenchingCorrosive
Sodium Bicarbonate (

)
Sat. Aqueous Soln.PurificationGas evolution (

)
Experimental Protocol
4.1 Step 1: Friedel-Crafts Acylation

Scale: 50 mmol (based on anhydride).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).

  • Catalyst Suspension: Under nitrogen flow, add 14.0 g (105 mmol, 2.1 equiv) of anhydrous

    
     to the flask. Add 60 mL  of anhydrous DCM. Cool the suspension to 0–5°C  using an ice bath.
    
    • Expert Insight: We use >2 equivalents of

      
      . The first equivalent complexes with the anhydride to generate the electrophile; the second equivalent complexes with the product's ketone carbonyl, preventing deactivation and ensuring reaction completion [1][3].
      
  • Anhydride Addition: Dissolve 6.4 g (50 mmol, 1.0 equiv) of 3-methylglutaric anhydride in 20 mL of anhydrous DCM. Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture may turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Mix 6.6 g (55 mmol, 1.1 equiv) of propylbenzene with 10 mL DCM. Add this dropwise to the reaction mixture at 0–5°C over 30 minutes.

    • Control: Maintain temperature <10°C to minimize isomerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The anhydride spot (

      
      ) should disappear.
      
4.2 Step 2: Quenching & Hydrolysis
  • Cool the reaction mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 20 mL conc. HCl .

    • Caution: Exothermic reaction![4] Evolution of HCl fumes.

  • Stir vigorously until the solid aluminum complex is fully hydrolyzed and two clear layers appear.

4.3 Step 3: Workup & Purification (Acid-Base Extraction)

This step is critical for isolating the acid product from unreacted propylbenzene (neutral) and aluminum salts.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Base Extraction (The Purification Step): Extract the combined organic phase with saturated aqueous

    
      (
    
    
    
    mL).
    • Mechanism:[1][3][5][6][7] The target keto-acid converts to its sodium salt (

      
      ) and moves to the aqueous phase. Unreacted propylbenzene remains in the DCM phase.
      
  • Discard Organic Phase: The DCM layer contains the neutral impurities. Discard it (proper waste disposal).

  • Acidification: Carefully acidify the aqueous bicarbonate layer with 6M HCl to pH ~1-2.

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Final Isolation: Extract the acidified aqueous phase with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate under vacuum.
  • Crystallization: Recrystallize the crude solid from a Toluene/Hexane mixture or minimal hot Ethanol/Water to yield the pure acid.

WorkupLogic Crude Crude Reaction Mix (DCM + Product + Impurities) Hydrolysis Ice/HCl Quench Crude->Hydrolysis Sep1 Phase Separation Hydrolysis->Sep1 OrgLayer Organic Layer (Product + Neutral Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Al salts) Sep1->AqLayer BaseExt Extract with NaHCO3 (aq) OrgLayer->BaseExt OrgNeutrals DCM Phase (Propylbenzene, Neutrals) DISCARD BaseExt->OrgNeutrals AqProduct Aqueous Phase (Product Carboxylate Salt) BaseExt->AqProduct Acidify Acidify with HCl to pH 1 AqProduct->Acidify FinalProd Precipitated Product (Target Acid) Acidify->FinalProd

Figure 2: Acid-Base purification logic tree ensuring removal of neutral starting materials.

Analytical Characterization

Confirm the structure using the following parameters.

TechniqueExpected SignalInterpretation
IR Spectroscopy 2900-3100

(Broad)
O-H stretch (Carboxylic Acid)
1710

C=O stretch (Carboxylic Acid)
1680

C=O stretch (Aryl Ketone)
1H NMR (CDCl3)

7.9 (d, 2H), 7.3 (d, 2H)
AA'BB' system (Para-substitution)

2.6 (t, 2H)
Benzylic

of propyl group

0.9 (t, 3H)
Terminal

of propyl group

1.05 (d, 3H)
Methyl substituent on pentanoic chain

12.0 (s, 1H)
COOH proton (Exchangeable)
Mass Spec [M+H]+ or [M-H]-Consistent with MW ~248.3 g/mol
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Moisture in

Use fresh, anhydrous

. Keep system under

.
Isomer Mix Temperature too highKeep addition at 0°C. Do not exceed RT during reaction.
Oil formation Product not crystallizingThe product is a low-melting solid. Seed with crystal or tritur with cold hexane.
Emulsion Aluminum saltsFilter the biphasic quench mixture through Celite before separation.
References
  • Friedel–Crafts Acylation Overview. Organic Chemistry Portal. [Link][8]

  • Synthesis of 3-methylglutaric anhydride. Organic Syntheses, Coll. Vol. 4, p.630 (1963). [Link]

  • Friedel-Crafts Reaction Mechanism & Stoichiometry. Wikipedia / Standard Textbooks. [Link][3][8]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of Propylbenzene with 3-Methylglutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of propylbenzene using 3-methylglutaric anhydride. This reaction represents the critical first step in the Haworth Synthesis pathway, commonly employed to generate alkyl-substituted tetralones and naphthalene derivatives.

Unlike standard Friedel-Crafts alkylations, this acylation requires stoichiometric control of the Lewis acid catalyst (


) due to stable complex formation with the product.[1] This guide addresses the specific challenges of regioselectivity (ortho vs. para direction), moisture sensitivity, and the purification of the resulting keto-acid: 5-(4-propylphenyl)-3-methyl-5-oxopentanoic acid .

Scientific Foundation & Mechanism

Reaction Thermodynamics and Stoichiometry

The reaction utilizes Aluminum Chloride (


) as a strong Lewis acid to activate the anhydride. A common error in acylation protocols is under-dosing the catalyst.
  • Stoichiometry Rule: Acylation with anhydrides requires >2.0 equivalents of

    
    .
    
    • Eq 1: Coordinates with one carbonyl oxygen to facilitate ring opening and acylium ion formation.

    • Eq 2: Coordinates with the liberated carboxylate anion (forming

      
      ).
      
    • Excess (0.2 eq): Ensures catalytic activity despite adventitious moisture.

Regioselectivity

Propylbenzene contains a propyl group, which is an activating, ortho-/para-directing substituent.

  • Steric Control: The bulk of the n-propyl group significantly hinders the ortho positions.

  • Electronic Control: The para position is electronically activated and sterically accessible.

  • Outcome: The reaction yields predominantly the para-isomer (>95%), simplifying purification.

Mechanistic Pathway

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[2][3][4][5] 3-Methylglutaric anhydride is symmetrical; thus, ring opening at either carbonyl yields the same electrophile.

Figure 1: Mechanistic pathway for the acylation of propylbenzene.[6] Note the formation of the aluminum salt intermediate which necessitates acidic hydrolysis.

Materials & Safety

ReagentMW ( g/mol )Equiv.[7][8][9]RoleHazard Note
Propylbenzene 120.201.0SubstrateFlammable, Irritant.
3-Methylglutaric Anhydride 128.131.0ElectrophileMoisture sensitive.
Aluminum Chloride (

)
133.342.2CatalystReacts violently with water. Releases HCl gas.
1,2-Dichloroethane (DCE) 98.96SolventSolventCarcinogen. Use in Fume Hood.
HCl (conc.)[7][8] / Ice -QuenchHydrolysisCorrosive. Exothermic.

Safety Critical:

  • All glassware must be oven-dried (120°C) for >2 hours.

  • Assemble apparatus under a stream of Nitrogen or Argon.

  • A gas trap (NaOH solution) is recommended to neutralize evolved HCl gas.

Experimental Protocol

Phase 1: Catalyst Activation (Perrier Addition Mode)

Rationale: Adding the anhydride to the catalyst first (Perrier mode) allows the acylium complex to form in the absence of the substrate, reducing polymerization side-reactions.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and inert gas inlet.

  • Solvent Charge: Add anhydrous 1,2-DCE (50 mL) to the flask.

  • Catalyst Addition: Quickly weigh

    
     (30 mmol, 4.0 g)  and add to the solvent. The suspension will be milky.
    
  • Anhydride Addition: Dissolve 3-methylglutaric anhydride (13.6 mmol, 1.74 g) in 10 mL DCE. Add this solution dropwise to the

    
     suspension at 0°C (ice bath).
    
    • Observation: The mixture effectively solubilizes as the acylium complex forms; color may shift to yellow/orange. Stir for 15 minutes.

Phase 2: Acylation[1][6]
  • Substrate Addition: Dissolve propylbenzene (13.6 mmol, 1.63 g) in 10 mL DCE. Load into the addition funnel.

  • Controlled Reaction: Add the propylbenzene solution dropwise over 20 minutes, maintaining temperature <10°C.

    • Note: Evolution of HCl gas (bubbling) indicates reaction progress.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Optional: If TLC indicates incomplete conversion, heat to 40°C for 30 minutes.

Phase 3: Workup & Purification (Acid-Base Strategy)

Rationale: The product is a carboxylic acid. We utilize this property to separate it from unreacted propylbenzene (neutral).

  • Quench: Pour the reaction mixture slowly into a beaker containing 100 g crushed ice + 10 mL conc. HCl . Stir vigorously until the organic layer is clear and the aluminum salts dissolve.

  • Separation: Transfer to a separatory funnel. Collect the organic layer (DCE).[10] Extract the aqueous layer once with DCM. Combine organics.

  • Base Extraction (Critical Step): Extract the combined organic layer with 10% NaOH (3 x 30 mL) .

    • Chemistry: The keto-acid product converts to its water-soluble sodium salt (carboxylate) and moves to the aqueous layer. Unreacted propylbenzene remains in the organic layer.

  • Precipitation: Isolate the basic aqueous layer. Wash it once with fresh DCM to remove trace impurities.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 1-2 while stirring.

    • Result: The product will precipitate as a white/off-white solid or oil out.

  • Final Isolation: Filter the solid (if crystalline) or extract the oiled-out product with Ethyl Acetate, dry over

    
    , and concentrate in vacuo.
    

Figure 2: Operational workflow emphasizing the Acid-Base extraction purification strategy.

Results & Characterization

The expected yield for this protocol is 75-85% .

NMR Interpretation ( NMR, )
  • Aromatic Region (7.1 - 7.9 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene.

    • 
       ~7.9 (d, 2H, ortho to carbonyl).
      
    • 
       ~7.2 (d, 2H, meta to carbonyl).
      
  • Aliphatic Chain:

    • 
       ~2.9-3.0 (m, 2H, 
      
      
      
      alpha to ketone).
    • 
       ~2.4-2.5 (m, 2H, 
      
      
      
      alpha to carboxyl).
    • 
       ~2.6 (t, 2H, benzylic 
      
      
      
      of propyl group).
    • 
       ~1.0 (d, 3H, methyl group on glutaric chain).
      
    • 
       ~0.9 (t, 3H, terminal methyl of propyl group).
      
  • Carboxylic Acid: Broad singlet >11 ppm (may be invisible depending on dryness).

Troubleshooting
  • Low Yield: Usually due to moisture deactivating

    
    . Ensure fresh catalyst bottle.
    
  • Dark/Tarred Product: Reaction temperature too high during addition. Keep <10°C initially.

  • Positional Isomers: If significant ortho product is observed (rare), recrystallize from Benzene/Petroleum Ether.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Definitive text on mechanism and Lewis Acid complexes).

  • Berliner, E. (1948). "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides." Organic Reactions, 5, 229–289. (Foundational review on anhydride reactivity).

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial scaling of Friedel-Crafts acylation).[1]

Sources

Application Note: Synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

This protocol details the regioselective synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid . This compound belongs to the class of


-keto acids, often employed as precursors for lactones, modified fatty acids, or peptidomimetics.

The synthesis utilizes a classic Friedel-Crafts acylation strategy.[1][2][3][4][5][6][7] This route is selected for its scalability and the "self-validating" nature of the purification workup, which leverages the acidity of the product to separate it from neutral byproducts without chromatography.

Retrosynthetic Logic

The target molecule contains a 5-carbon backbone with a terminal carboxylic acid and a ketone conjugated to a para-substituted aromatic ring.

  • Disconnection: C5–Ar bond.

  • Synthons: Propylbenzene (Nucleophile) + 3-Methylglutaric Anhydride (Electrophile).

  • Regiochemistry:

    • Aliphatic: 3-Methylglutaric anhydride is symmetrical with respect to the carbonyls; nucleophilic attack at either carbonyl yields the identical acyclic product.

    • Aromatic: The propyl group is an ortho, para-director. The bulky nature of the incoming acylium complex heavily favors the para (4-position) isomer over the ortho isomer.

Reagents & Equipment

Safety Warning: Aluminum chloride (


) is highly hygroscopic and reacts violently with water to release HCl gas. All glassware must be flame-dried, and operations conducted under an inert atmosphere (Nitrogen or Argon).
Stoichiometry Table
ReagentMW ( g/mol )Equiv.[5][8][9]Amount (Example)Role
3-Methylglutaric anhydride 128.131.012.8 g (100 mmol)Electrophile / Limiting Reagent
Propylbenzene 120.201.214.4 g (120 mmol)Nucleophile
Aluminum Chloride (

)
133.342.533.3 g (250 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent200 mLAnhydrous Solvent
HCl (conc.) / Ice -Excess~300 mLQuenching Agent

Experimental Protocol

Phase 1: Acylium Complex Formation[2]
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (33.3 g) and anhydrous DCM (100 mL) . Cool the suspension to 0–5°C using an ice bath.

  • Anhydride Addition: Dissolve 3-Methylglutaric anhydride (12.8 g) in anhydrous DCM (50 mL). Add this solution dropwise to the

    
     suspension over 20 minutes.
    
    • Observation: The suspension may clarify or change color (often yellow/orange) as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Electrophilic Aromatic Substitution
  • Arene Addition: Mix Propylbenzene (14.4 g) with DCM (50 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Note: Evolution of HCl gas indicates the reaction is proceeding.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The anhydride spot should disappear.

Phase 3: Quenching & Workup (The "Acid-Base Switch")
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice mixed with 50 mL concentrated HCl . Stir vigorously until the solid aluminum complex is completely hydrolyzed and two clear layers appear.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (50 mL). Combine the organic phases.[5][9][10][11]

  • Purification (Critical Step):

    • Extraction 1 (Base): Extract the combined DCM organic phase with 10% aqueous Sodium Carbonate (

      
      )  (3 x 100 mL).
      
    • Mechanism:[1][2][4][10][11][12][13] The target keto-acid converts to its water-soluble sodium salt (

      
      ) and moves to the aqueous layer. Unreacted propylbenzene and neutral byproducts remain in the DCM layer.
      
    • Discard: Set aside the organic (DCM) layer (contains impurities).

  • Precipitation: Take the combined basic aqueous extracts and carefully wash with a small amount of ether (to remove trace neutrals).

  • Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6M HCl until pH < 2.

    • Result: The product, This compound , will precipitate as a solid or form a heavy oil that solidifies upon standing.

  • Isolation: Filter the solid or extract the oil with Ethyl Acetate, dry over

    
    , and concentrate under vacuum.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow, specifically highlighting the "Acid-Base Switch" used to purify the product without chromatography.

SynthesisProtocol Start Start: Anhydride + AlCl3 Complex Acylium Complex Formed Start->Complex AddArene Add Propylbenzene (0°C -> RT, 4h) Complex->AddArene Quench Quench: HCl + Ice AddArene->Quench biphasic Biphasic Mixture (Org: Product + Neutrals | Aq: Al Salts) Quench->biphasic BaseWash Extract Organic Layer with Na2CO3 (aq) biphasic->BaseWash OrgLayer DCM Layer: Contains Unreacted Propylbenzene (DISCARD) BaseWash->OrgLayer Neutrals stay in Org AqLayer Aqueous Layer: Contains Product as Sodium Salt BaseWash->AqLayer Product moves to Aq Acidify Acidify Aqueous Layer (HCl to pH < 2) AqLayer->Acidify FinalProduct Precipitate/Oil: Target Keto-Acid Acidify->FinalProduct

Caption: Flowchart demonstrating the synthesis and the critical Acid-Base extraction logic used to isolate the target acid from neutral organic impurities.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against the following expected parameters:

  • Physical State: Off-white solid or viscous pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       7.85 (d, J=8.2 Hz, 2H, Ar-H ortho to C=O)
      
    • 
       7.25 (d, J=8.2 Hz, 2H, Ar-H meta to C=O)
      
    • 
       2.8–3.0 (m, 2H, -CH 
      
      
      
      -C=O)
    • 
       2.63 (t, 2H, Ar-CH 
      
      
      
      -)
    • 
       2.4–2.5 (m, 1H, -CH (Me)-)
      
    • 
       2.2–2.3 (m, 2H, -CH 
      
      
      
      -COOH)
    • 
       1.65 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      )
    • 
       1.05 (d, 3H, -CH(CH 
      
      
      
      )-)
    • 
       0.94 (t, 3H, -CH
      
      
      
      -CH
      
      
      )
  • Mass Spectrometry (ESI-): Expected [M-H]

    
     = 247.13.
    

References

  • Friedel-Crafts Acylation Review: Groves, J. K. (1972). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 1, 73-97. Link

  • General Protocol for Keto-Acids:Organic Syntheses, Coll. Vol. 3, p. 6 (1955); Vol. 26, p. 1 (1946). (Synthesis of

    
    -Benzoylpropionic acid, analogous mechanism). Link
    
  • Regioselectivity in Friedel-Crafts: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard text on directing effects of alkylbenzenes).
  • Glutaric Anhydride Reactivity: Journal of the American Chemical Society. Reaction of Glutaric Anhydrides with Benzene and Aluminum Chloride. Link

Sources

Application Note: Chiral Engineering of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, chiral resolution, and application of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid .

This compound is a specialized lipophilic building block, structurally analogous to intermediates used in the manufacture of Neprilysin inhibitors (e.g., Sacubitril) and Gabapentinoid neurotherapeutics. Its 4-propylphenyl moiety confers enhanced lipophilicity compared to standard phenyl analogs, making it a critical scaffold for optimizing blood-brain barrier (BBB) penetration and hydrophobic pocket binding in drug discovery.

Introduction & Chemical Profile

This compound is a


-keto acid possessing a chiral center at the C3 position. The biological activity of pharmacophores derived from this scaffold is strictly dependent on the stereochemistry at C3.
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 248.32 g/mol

  • Key Structural Features:

    • C3 Stereocenter: Determines the spatial orientation of the side chain.

    • 4-Propylphenyl Group: Provides a specific hydrophobic anchor.

    • C5 Ketone: A versatile handle for reduction (to methylene or hydroxyl) or reductive amination.

Strategic Utility

In medicinal chemistry, this building block is primarily used to synthesize:

  • Chiral

    
    -Amino Acids:  Via reductive amination (GABA analogs).
    
  • Chiral Aryl-Alkyl Acids: Via Wolff-Kishner or catalytic reduction of the ketone, yielding 3-methyl-5-(4-propylphenyl)pentanoic acid (a neprilysin inhibitor scaffold).

Synthesis of the Racemic Scaffold

The most robust route to the racemic backbone is the Friedel-Crafts acylation of 4-propylbenzene with 3-methylglutaric anhydride. This method is preferred over Grignard additions due to its scalability and atom economy.

Protocol A: Friedel-Crafts Acylation

Reaction Scheme:



Reagents & Materials:

  • 4-Propylbenzene (1.0 eq)

  • 3-Methylglutaric anhydride (1.05 eq)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (2.2 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1N and 6N)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, N

    
     inlet, and addition funnel.
    
  • Solubilization: Charge 3-methylglutaric anhydride (1.05 eq) and anhydrous DCM (5 vol). Cool to 0–5°C.[1]

  • Activation: Add AlCl

    
     (2.2 eq) portion-wise, maintaining temperature <10°C. The mixture will darken. Stir for 30 min to form the acylium complex.
    
  • Addition: Add 4-propylbenzene (1.0 eq) dropwise over 45 minutes. The propyl group directs para due to steric bulk; the ortho isomer is minor (<5%).

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice/water and HCl (6N). Caution: Exothermic.

  • Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2x). Combine organics and wash with brine.

  • Purification: Extract the organic layer with 10% Na

    
    CO
    
    
    
    (aq). The product moves to the aqueous phase (as the carboxylate), leaving unreacted hydrocarbons in the DCM.
  • Isolation: Acidify the aqueous phase to pH 1–2 with 6N HCl. The product will precipitate as a waxy solid or oil. Extract with Ethyl Acetate, dry over MgSO

    
    , and concentrate.
    
  • Yield: Expect 85–90% yield of the racemic keto-acid.

Chiral Resolution Protocol

Separating the enantiomers is the critical step.[4] For this keto-acid, Classical Resolution via Diastereomeric Salt Formation is superior to enzymatic methods for multi-gram scales.

Resolving Agent: (S)-(-)-1-Phenylethylamine is the industry standard for resolving 3-substituted glutaric acid derivatives.

Protocol B: Resolution with (S)-(-)-1-Phenylethylamine

Objective: Isolate the (R)-enantiomer (Target configuration for most neprilysin inhibitors). Note: If the (S)-enantiomer is desired, use (R)-(+)-1-Phenylethylamine.

Reagents:

  • Racemic this compound (100 g)

  • (S)-(-)-1-Phenylethylamine (0.55 eq) — Using 0.5–0.6 eq maximizes yield of the less soluble salt.

  • Solvent: Acetone/Water (95:5) or Ethanol/Water.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the racemic acid (100 g) in Acetone (500 mL) at 50°C.

  • Amine Addition: Add (S)-(-)-1-Phenylethylamine (0.55 eq) dropwise.

  • Crystallization: Cool the mixture slowly to room temperature over 4 hours, then to 0°C for 2 hours. The diastereomeric salt of the (R)-acid (typically less soluble) will crystallize.

  • Filtration: Filter the white solid. Wash with cold acetone.

  • Recrystallization (Critical): The enantiomeric excess (ee) after the first pass is usually 80–90%. Recrystallize the salt from Ethanol/Water (9:1) to achieve >99% ee.

  • Salt Break: Suspend the purified salt in Water/EtOAc. Add 1N HCl until pH < 2. Stir for 30 mins.

  • Isolation: Separate the organic layer (containing the free chiral acid), dry, and concentrate.

Data Summary: Resolution Efficiency

StepYield (%)Enantiomeric Excess (% ee)
Racemic Starting Material N/A0%
Crude Salt (Generation 1) 42% (theoretical max 50%)88%
Recrystallized Salt 35%>99.5%
Free Acid Recovery 98% (from salt)>99.5%

Quality Control: Chiral HPLC Method

To validate the resolution, use the following chromatographic method.

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (targeting the phenyl ring)

  • Temperature: 25°C

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

    • Note: Validate retention order with authentic standards.

Application Workflow & Logic

The following Graphviz diagram illustrates the complete workflow from raw materials to the resolved chiral building block.

G Start 4-Propylbenzene + 3-Methylglutaric Anhydride Friedel Friedel-Crafts Acylation (AlCl3 / DCM) Start->Friedel Racemate Racemic Keto-Acid (±)-3-Methyl-5-oxo-5-(4-propylphenyl)... Friedel->Racemate 85-90% Yield Resolution Salt Resolution Add (S)-(-)-1-Phenylethylamine Racemate->Resolution Filtration Filtration of Diastereomeric Salt Resolution->Filtration Recryst Recrystallization (Ethanol/Water) Filtration->Recryst Solid Phase (R-Salt) Liquor Mother Liquor (Enriched in S-isomer) Filtration->Liquor Liquid Phase Acidification Acidification (HCl) & Extraction Recryst->Acidification FinalProduct Pure (R)-Enantiomer (>99% ee) Acidification->FinalProduct

Caption: Workflow for the synthesis and optical resolution of the this compound scaffold.

Downstream Transformations

Once resolved, the (R)-keto acid can be converted into high-value pharmacophores:

  • Saturated Acid (Neprilysin Inhibitor Scaffold):

    • Method: Catalytic Hydrogenation.

    • Conditions: Pd/C (10%), H

      
       (50 psi), Acetic Acid/MeOH.
      
    • Result: The ketone is reduced to a methylene group. The C3 stereocenter is preserved.

    • Product: (R)-3-methyl-5-(4-propylphenyl)pentanoic acid.

  • Reductive Amination (GABA Analog):

    • Method: React ketone with Ammonium Acetate / NaBH

      
      CN.
      
    • Result: Formation of the amino-acid.[1][5][6][7][8] Note that this creates a second chiral center at C5, requiring further separation if diastereoselectivity is low.

References

  • Silverman, R. B., et al. (1990). "3-Alkyl-4-aminobutyric acids: The first class of anticonvulsant agents that activates L-glutamic acid decarboxylase." Journal of Medicinal Chemistry, 33(10). Link

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10). Link

  • Pfizer Inc. (2002). "Process for the synthesis of Pregabalin." U.S. Patent 6,455,730. Link

  • Novartis AG. (2008). "Organic compounds and their use as pharmaceuticals (Sacubitril intermediates)." WO Patent 2008/031567. Link

  • Hook, D. F., et al. (2005). "Industrial synthesis of the neprilysin inhibitor intermediate." Organic Process Research & Development, 9(2). Link

Sources

Application Note: High-Efficiency Reductive Amination of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

[1]

Executive Summary

This application note details the optimized protocols for the reductive amination of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid . This substrate is a critical intermediate in the synthesis of lipophilic

The presence of the 4-propylphenyl moiety introduces significant lipophilicity, altering solubility profiles compared to standard gabapentinoid precursors. Furthermore, the 1,5-dicarbonyl relationship (carboxylic acid and ketone) creates a competing pathway toward

1
  • Method A (Chemical Reduction): A mild, borohydride-based protocol for laboratory-scale optimization and analog library generation.[1]

  • Method B (Catalytic Hydrogenation): A scalable, "green" protocol utilizing heterogeneous catalysis.

Chemical Strategy & Mechanism[1][2][3][4][5]

The transformation involves the conversion of the C5-ketone to a primary amine. The reaction proceeds via a hemiaminal intermediate, which dehydrates to an imine (or iminium ion). This species is subsequently reduced to the target amino acid.[2][3]

The Lactamization Challenge

A critical thermodynamic challenge is the intramolecular cyclization of the resulting

1

Figure 1: Reaction Pathway and Competitive Cyclization

ReactionPathwaySubstrateKeto Acid Substrate(3-Methyl-5-oxo...)ImineImine IntermediateSubstrate->Imine+ NH4OAc- H2OAminoAcidTarget Amino Acid(Open Chain)Imine->AminoAcidReduction(Hydride/H2)LactamImpurity: u03b4-Lactam(Piperidinone)AminoAcid->LactamCyclization(Acid/Heat)Lactam->AminoAcidHydrolysis(Base/H2O)

Caption: Mechanistic pathway showing the competition between the desired open-chain amino acid and the thermodynamic lactam byproduct.[1]

Experimental Protocols

Method A: Borohydride Reduction (Laboratory Scale)

Best for: Small-scale synthesis (100 mg – 10 g), functional group tolerance, and parallel synthesis.[1] Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over ketones, minimizing direct ketone reduction alcohols.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 – 10.0 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, dissolve the keto acid (1.0 equiv) in DCE (0.2 M concentration).

    • Note: If solubility is poor due to the lipophilic propylphenyl group, use a 1:1 mixture of DCE/MeOH.

  • Imine Formation: Add Ammonium Acetate (10.0 equiv). Stir at room temperature (20–25°C) for 30 minutes.

    • Insight: Excess ammonium acetate drives the equilibrium toward the imine and buffers the solution.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Monitor by LC-MS.[1] Look for the [M+H]+ peak of the amine. If the hydroxyl byproduct (direct ketone reduction) is observed, reduce temperature to 0°C for the addition step.

  • Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the reaction mixture (pH ~8).

  • Workup:

    • Extract with Ethyl Acetate (3x).[1]

    • The target amino acid is zwitterionic. If it remains in the aqueous phase, adjust pH to the isoelectric point (approx pH 6.0–6.5) to precipitate or extract with n-Butanol.[1]

Method B: Catalytic Hydrogenation (Scale-Up)

Best for: Large scale (>10 g), "green" chemistry requirements, and avoiding boron waste.[1]

Materials
  • Catalyst: 10% Pd/C (50% water wet, 5-10 wt% loading)

  • Amine Source: 7N Ammonia in Methanol (excess)[1]

  • Hydrogen Source: H₂ gas (balloon or autoclave)

  • Solvent: Methanol[4][5]

Step-by-Step Protocol
  • Solution Prep: Dissolve the keto acid in 7N NH₃/MeOH (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an inert argon blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent containing hydrogen.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

    • Pressure:[4][6] Maintain H₂ pressure at 3–5 bar (45–75 psi). Higher pressures favor faster reaction but may increase aromatic ring reduction.

  • Reaction: Stir vigorously at 40°C for 24 hours.

  • Filtration: Filter the catalyst through a Celite pad. Rinse with MeOH.[5][6][7]

  • Lactam Hydrolysis (Optional): If LC-MS shows significant lactam formation, treat the crude residue with 2N NaOH/MeOH (1:1) at 50°C for 2 hours to reopen the ring, then neutralize to pH 7.

Critical Process Parameters & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of the 4-propylphenyl groupIncrease temperature to 40°C; Switch solvent to 2,2,2-Trifluoroethanol (TFE) to activate the ketone.[1]
Alcohol Byproduct Direct reduction of ketoneUse Method A (STAB) instead of NaBH₄ or NaBH₃CN. Ensure amine is added before the reducing agent.
Lactam Formation Acidic workup or high heatAvoid acidic workup. If lactam forms, perform a basic hydrolysis step (LiOH/THF/H₂O).
Poor Solubility Lipophilicity of Propylphenyl groupUse THF or MeOH/DCM mixtures. Avoid pure water or dilute acid during reaction.
Analytical Validation
  • NMR: The methine proton (CH-NH₂) at C5 will appear as a triplet or dd around 3.8–4.2 ppm.[1]

  • Mass Spec: Expect [M+H]+ = MW + 1.[1] Watch for [M+H-18]+ which usually indicates the lactam (loss of water).[1]

Workflow Visualization

Figure 2: Decision Matrix for Method Selection

MethodSelectionStartStart: this compoundScaleCheckScale of Reaction?Start->ScaleCheckSmallScale< 5 grams(Library/Exploratory)ScaleCheck->SmallScaleSmallLargeScale> 10 grams(Process/Pilot)ScaleCheck->LargeScaleLargeMethodAMethod A: NaBH(OAc)3(High Selectivity)SmallScale->MethodAMethodBMethod B: H2 / Pd-C(Atom Economy)LargeScale->MethodBPurificationPurification:Isoelectric Precipitation or Ion ExchangeMethodA->PurificationMethodB->Purification

Caption: Decision tree for selecting the optimal reductive amination protocol based on scale.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[9][2][3][5][6][7][8][10][11] [1]

  • Pfizer Inc. (2000). "Pregabalin and related analogs: Synthesis and Process." US Patent 6,197,819. (Provides context on 3-substituted-5-amino acid synthesis).

  • Silverman, R. B. (2008). "The Gabapentinoids: A New Class of Drugs." Nature Reviews Drug Discovery.

Preparation of chiral amines using 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Chiral


-Amino Acids 
Subject:  Preparation of Chiral Amines using 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid Substrate
Date:  October 2025
Author:  Senior Application Scientist, Biocatalysis Division

Executive Summary

This application note details the protocol for the asymmetric synthesis of 5-amino-3-methyl-5-(4-propylphenyl)pentanoic acid, a bulky chiral


-amino acid, using engineered 

-Transaminases (

-TAs). While traditional chemical reductive amination (e.g.,

) often yields poor diastereoselectivity (dr < 50:50) and requires toxic transition metals, the biocatalytic route offers superior enantioselectivity (>99% ee) and mild reaction conditions. This guide focuses on overcoming the steric challenges posed by the 4-propylphenyl moiety and the remote methyl stereocenter using evolved transaminase variants.

Strategic Route Selection

The substrate, This compound , presents two distinct challenges:

  • Steric Bulk: The 4-propylphenyl group requires an enzyme with an expanded "large pocket" (L-pocket) active site.

  • Remote Chirality: The C3-methyl group creates a pre-existing stereocenter. The reaction at C5 must either match the existing chirality (to form a single diastereomer) or resolve the racemic substrate.

FeatureChemical Reductive AminationBiocatalytic Transamination (

-TA)
Catalyst Metal (Rh, Ir, Pd) or HydrideEngineered

-Transaminase (PLP-dependent)
Stereoselectivity Low to Moderate (Substrate control)Excellent (>99% ee) (Enzyme control)
Conditions High Pressure

, Organic Solvents
Ambient Temp, Aqueous Buffer (pH 7-8)
Atom Economy Low (Protecting groups often needed)High (Direct conversion)
Scalability Safety concerns with

/Metals
Scalable, Green Chemistry compliant

Conclusion: The


-TA pathway is the industry standard for this class of bulky keto-acids.

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2][3]

  • Half-Reaction 1: The amine donor (e.g., Isopropylamine) transfers an amino group to the enzyme-bound PLP, converting it to Pyridoxamine-5'-phosphate (PMP) and releasing acetone.

  • Half-Reaction 2: The PMP transfers the amino group to the keto-acid substrate (this compound), generating the chiral amine and regenerating PLP.

TransaminaseCycle PLP Enzyme-PLP (Internal Aldimine) PMP Enzyme-PMP (Pyridoxamine) PLP->PMP + Donor - Byproduct Byproduct Acetone (Volatile) PLP->Byproduct PMP->PLP + Substrate - Product Product Chiral Amine (Product) PMP->Product Substrate Keto Acid Substrate (Acceptor) Substrate->PMP Donor Isopropylamine (Donor) Donor->PLP

Figure 1: The reversible transaminase cycle.[1][3] Equilibrium displacement is required for high conversion.

Protocol 1: High-Throughput Enzyme Screening

Objective: Identify


-TA variants (e.g., from Vibrio fluvialis, Arthrobacter, or commercial libraries like Codexis/Almac) that accept the bulky 4-propylphenyl group.

Materials:

  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme Library: 96-well plate containing lyophilized TA variants (1-2 mg/well).

  • Cofactor: PLP (1 mM stock).

  • Amine Donor: Isopropylamine (IPA) (2 M stock, pH 7.5).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Workflow:

  • Plate Preparation: To each well, add:

    • 2 mg Lyophilized Enzyme.

    • 10 µL PLP stock (1 mM final).

    • 50 µL IPA stock (1 M final).

    • 10 µL Substrate stock (10 mM final).

    • Make up to 200 µL with KPi buffer.

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile (MeCN) to denature enzymes. Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Analyze supernatant via HPLC (Method described in Section 6).

Success Criteria: Conversion > 20% indicates a "hit". Hits are then subjected to Design of Experiments (DoE) optimization.

Protocol 2: Scale-Up Synthesis (10g Scale)

Objective: Gram-scale synthesis using the best enzyme hit (e.g., ATA-117 analog).

Key Considerations:

  • Equilibrium: The reaction is reversible (

    
    ). Use a large excess of IPA (20-50 eq) and remove acetone via nitrogen sweep or reduced pressure to drive the reaction to completion.
    
  • Solubility: The substrate is lipophilic. Use 10-20% DMSO or Methanol as a cosolvent.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 10.0 g (38 mmol) of this compound in 20 mL DMSO .

    • Add 80 mL of 100 mM KPi buffer (pH 7.5) containing 100 mg PLP .

    • Add 100 mL of 2 M Isopropylamine (pH adjusted to 7.5 with HCl).

  • Initiation:

    • Add 200 mg of optimized

      
      -Transaminase powder (or 20 mL cell lysate).
      
    • Stir at 35°C with an overhead stirrer.

  • Equilibrium Shift:

    • Apply a gentle stream of

      
       gas over the headspace to strip acetone. Alternatively, apply mild vacuum (400 mbar) if the enzyme is robust.
      
  • Monitoring:

    • Check conversion every 4 hours via HPLC. Add fresh IPA if pH drops below 7.0.

    • Target conversion: >95% (typically achieved in 24-48 hours).

  • Work-up:

    • Acidify reaction mixture to pH 2.0 using 6M HCl (precipitates enzyme and protonates the amine).

    • Filter off protein precipitate (Celite filtration).

    • Wash the filtrate with Dichloromethane (

      
      ) to remove unreacted ketone (optional, if conversion <98%).
      
    • Adjust aqueous phase to pH 12 using 5M NaOH.

    • Extract impurities with Ethyl Acetate.

    • Isolation: Load the aqueous phase onto a cation-exchange resin (e.g., Dowex 50W). Wash with water, then elute product with 2M

      
      .
      
    • Concentrate and lyophilize to obtain the chiral amino acid as a white solid.

Analytical Methods (Quality Control)

Method A: Chiral HPLC (Enantiomeric Excess)

  • Column: Chiralpak ZWIX(+) (3µm, 150 x 4.0 mm) - Specialized for Zwitterionic amino acids.

  • Mobile Phase: MeOH:MeCN:H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[4]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm (detects the 4-propylphenyl group).

  • Retention:

    • (S)-Amine: ~6.5 min

    • (R)-Amine: ~8.2 min

    • Ketone Substrate: ~3.0 min (void)

Method B: Derivatization (Alternative) If ZWIX column is unavailable, derivatize with FDAA (Marfey's Reagent) and analyze on a standard C18 column.

  • Mix 50 µL sample + 100 µL 1% FDAA in acetone + 20 µL 1M

    
    .
    
  • Heat at 40°C for 1 hour.

  • Neutralize with HCl and inject on C18 (Gradient: 10-90% MeCN in 0.1% TFA).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<50%) Product Inhibition or EquilibriumIncrease IPA concentration; Improve acetone removal (vacuum/N2).
Precipitation Substrate insolubilityIncrease DMSO cosolvent to 20% or add 5% Triton X-100.
Low ee Non-selective enzymeScreen "bulky-specific" variants (e.g., Arthrobacter mutants).
Enzyme Deactivation High IPA concentrationDose IPA gradually or use Alanine/LDH recycling system instead.

References

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of alpha-methylbenzylamine with omega-transaminase screened from soil microorganisms: Application of a biphasic system to overcome product inhibition. Biotechnology and Bioengineering.[3] Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[5][6] Trends in Biotechnology. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link

  • Codexis Inc. Transaminase Screening Kits and Protocols.Link

  • Green, A. P., et al. (2014). Engineering an amine transaminase for the synthesis of bulky chiral amines. Angewandte Chemie International Edition.[7][8] Link

Sources

One-pot synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the One-Pot Synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid Derivatives

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of this compound. This keto acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science, with related pentanoic acid structures showing potential as antibacterial agents.[1][2][3] The described protocol leverages a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution, to achieve the target molecule in a single, streamlined process.[4][5] By eliminating the need for intermediate isolation, this one-pot method enhances operational simplicity, improves atom economy, and reduces chemical waste, aligning with the principles of green chemistry.[6][7] This guide details the reaction mechanism, a step-by-step experimental protocol, characterization data, and expert insights to ensure reproducible and high-yield synthesis for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of One-Pot Synthesis

The synthesis of complex organic molecules traditionally involves a sequence of distinct reaction, separation, and purification steps. While effective, this approach can be time-consuming and resource-intensive. One-pot synthesis, where reactants undergo successive chemical transformations in a single reactor, offers a compelling alternative.[8] This strategy is particularly advantageous for constructing molecules like this compound, which would otherwise require a multi-step process.

The core of this synthesis is the Friedel-Crafts acylation, a robust C-C bond-forming reaction developed in 1877.[9] It allows for the introduction of an acyl group onto an aromatic ring, which is a critical step in the synthesis of numerous aromatic ketones that serve as intermediates for pharmaceuticals, fragrances, and plastics.[5] In this specific application, we utilize propylbenzene and 3-methylglutaric anhydride as key starting materials. The reaction is facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the anhydride for electrophilic attack on the electron-rich propylbenzene ring.[10]

The resulting product, an aryl keto acid, is a versatile building block. The ketone and carboxylic acid functionalities provide two distinct handles for further chemical modification, enabling the creation of diverse libraries of compounds for biological screening.

Reaction Mechanism: Electrophilic Aromatic Substitution

The one-pot synthesis proceeds via a classic Friedel-Crafts acylation mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The process involves three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of 3-methylglutaric anhydride. This polarization weakens the C-O bond, leading to the cleavage of the anhydride and the formation of a highly reactive, resonance-stabilized acylium ion electrophile.[10]

  • Electrophilic Attack: The electron-rich π-system of the propylbenzene ring attacks the electrophilic acylium ion. The ortho- and para-directing nature of the alkyl (propyl) group favors substitution at the para position due to reduced steric hindrance. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[10]

  • Restoration of Aromaticity: A base (such as the [AlCl₃-O-R]⁻ complex) deprotonates the sigma complex, restoring the stable aromatic ring. This step regenerates the AlCl₃ catalyst and releases a proton, which ultimately forms HCl.[10] The aryl ketone product forms a complex with the Lewis acid, necessitating a final aqueous work-up step to liberate the desired product.[10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration A 3-Methylglutaric Anhydride + AlCl₃ B Lewis Acid-Anhydride Complex A->B Coordination C Acylium Ion Electrophile (Resonance Stabilized) B->C Ring Opening E Sigma Complex (Carbocation Intermediate) C->E Electrophilic Attack D Propylbenzene (Nucleophile) D->E F Deprotonation E->F G Product-Catalyst Complex F->G Restores Aromaticity H Final Product + Regenerated AlCl₃ (After Hydrolysis) G->H Aqueous Work-up

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Experimental Protocol

This protocol is designed for the synthesis of approximately 10 mmol of the target compound. Adjust quantities as needed, maintaining the specified molar ratios.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Propylbenzene≥99%Sigma-Aldrich
3-Methylglutaric Anhydride≥97%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, ≥99.99%Sigma-AldrichHighly hygroscopic. Handle in a glovebox or under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent.
Hydrochloric Acid (HCl)37% (concentrated)VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRFor preparing 2M solution.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.
Deionized Water
Equipment
250 mL Round-bottom flaskFlame-dried before use.
Magnetic stirrer and stir bar
Condenser
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
pH paper or meter
Reagent Quantities
CompoundMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Propylbenzene120.191.010.01.20 g (1.39 mL)
3-Methylglutaric Anhydride128.131.111.01.41 g
Aluminum Chloride (AlCl₃)133.342.222.02.93 g
Dichloromethane (DCM)---50 mL
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the one-pot synthesis.

  • Preparation: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (50 mL). Carefully add the anhydrous aluminum chloride (2.93 g, 22.0 mmol) in portions.

    • Expert Commentary: Anhydrous conditions are paramount. AlCl₃ is extremely reactive with water, which would deactivate the catalyst and significantly lower the yield. Performing this addition under an inert atmosphere prevents premature quenching.

  • Anhydride Addition: Cool the greyish suspension to 0°C using an ice bath. Add the 3-methylglutaric anhydride (1.41 g, 11.0 mmol) to the suspension with stirring.

  • Aromatic Substrate Addition: Add propylbenzene (1.20 g, 10.0 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5°C.

    • Expert Commentary: The reaction is exothermic. A slow, controlled addition at low temperature prevents side reactions, such as polyalkylation or isomerization of the propyl group, and ensures selective acylation at the desired para-position.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 50 g) in small portions, followed by the dropwise addition of concentrated HCl (10 mL).

    • Expert Commentary: The quenching step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood. The HCl is necessary to hydrolyze the aluminum-ketone complex and to dissolve the resulting aluminum hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Acid-Base Extraction (Purification): Combine all organic layers and extract the acidic product by washing with 2M sodium hydroxide solution (3 x 40 mL).

    • Expert Commentary: This step selectively transfers the deprotonated carboxylic acid product into the aqueous layer, leaving non-acidic impurities behind in the organic phase. It is a highly effective purification technique for this class of compounds.

  • Isolation: Combine the aqueous basic extracts and cool in an ice bath. Re-acidify the solution to pH ~1-2 by slowly adding concentrated HCl. A white precipitate (the product) should form.

  • Final Steps: Extract the precipitated product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Results and Characterization

  • Expected Yield: 75-85%

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.05 (t, 1H), 2.95 (t, 2H, Ar-CH₂), 2.65 (t, 2H), 2.40 (m, 1H), 1.65 (m, 2H, Ar-CH₂-CH₂), 1.15 (d, 3H, -CH₃), 0.95 (t, 3H, Ar-CH₂-CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 199.5 (C=O, ketone), 178.0 (C=O, acid), 149.0 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 41.0, 38.0, 37.5, 30.0, 24.0, 20.0, 13.8.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H of carboxylic acid), 1705 (C=O, acid), 1680 (C=O, ketone), 1605 (C=C, aromatic).

  • MS (ESI+): m/z 249.1 [M+H]⁺, 271.1 [M+Na]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No YieldWet reagents/solvent; Inactive AlCl₃.Ensure all glassware is flame-dried. Use fresh, anhydrous AlCl₃ and solvent.
Insufficient reaction time.Monitor reaction by TLC to ensure completion before quenching.
Formation of Side ProductsReaction temperature too high.Maintain careful temperature control (0-5°C) during the addition of propylbenzene.
Isomerization of propylbenzene.Use a milder Lewis acid or lower temperature if ortho-acylation is observed.
Difficult Product IsolationIncomplete hydrolysis of aluminum salts.Add more HCl during work-up and stir vigorously to ensure all salts dissolve.
Emulsion during extraction.Add brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching process releases HCl gas and is highly exothermic. Perform slowly and behind a safety shield.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ghattas, G., & Ollevier, T. (2012). Friedel-Crafts Acylation with Amides. Molecules, 17(8), 9496-9507. [Link]. Retrieved from [Link]

  • Brieflands. (2015, January 30). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • Li, J., et al. (2013). Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives. Journal of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2015, December 1). One-pot three-component synthesis of peptidomimics for investigation of antibacterial and antineoplastic properties. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid Synthesis

Introduction

Current Status: Active Ticket Type: Process Optimization / Yield Improvement Subject: Friedel-Crafts Acylation of Propylbenzene with 3-Methylglutaric Anhydride

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound , a critical keto-acid intermediate often associated with the development of Gabapentinoid analogs (structurally homologous to Pregabalin precursors).

The synthesis relies on the Friedel-Crafts Acylation of n-propylbenzene using 3-methylglutaric anhydride. While theoretically straightforward, this reaction often suffers from three yield-killing bottlenecks:

  • Incomplete Conversion: Due to improper Lewis acid stoichiometry.

  • Regioselectivity Issues: Competition between para- (desired) and ortho- (impurity) acylation.

  • Work-up Losses: Difficulty breaking the robust Product-Aluminum complex.

Part 1: The Mechanistic Landscape

To solve yield issues, we must visualize the reaction pathway. The diagram below details the activation of the anhydride and the critical "Stoichiometric Sink" that often halts conversion.

FC_Mechanism cluster_impurities Yield Loss Pathways Start Reactants: Propylbenzene + 3-Methylglutaric Anhydride Complex_A Activated Anhydride-AlCl3 Complex Start->Complex_A Coordination AlCl3 AlCl3 (>2.2 Equiv Required) AlCl3->Complex_A Acylium Acylium Ion (Electrophile) Complex_A->Acylium Ring Opening Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack on Propylbenzene (Para) Ortho Ortho-Isomer (Liquid/Oil) Acylium->Ortho Steric Leakage Prod_Complex Product-AlCl3 Complex (The 'Sink') Sigma->Prod_Complex Re-aromatization (-HCl) Hydrolysis Acidic Hydrolysis (Quench) Prod_Complex->Hydrolysis H2O/HCl Final Target Product: 3-Methyl-5-oxo-5- (4-propylphenyl)pentanoic acid Hydrolysis->Final Poly Polymerization

Figure 1: Mechanistic pathway highlighting the formation of the stable Product-AlCl3 complex, which necessitates excess catalyst.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Reaction Stoichiometry & Conversion

Q: I am using 1.1 equivalents of AlCl3 relative to the anhydride, but my yield is stuck at ~40%. Why? A: This is the most common error in anhydride acylations. Unlike acyl chlorides, anhydrides require at least 2.2 to 3.0 equivalents of AlCl3.

  • The Reason: The reaction opens the anhydride ring to form a ketone and a carboxylate.

    • One equivalent of AlCl3 coordinates with the generated carboxylate (forming -COO-AlCl2).

    • A second equivalent coordinates with the ketone carbonyl of the product.

    • Only the excess AlCl3 beyond these 2.0 equivalents drives the catalytic cycle.

  • Solution: Increase AlCl3 to 2.5 equivalents relative to 3-methylglutaric anhydride.

Q: My reaction mixture turns into a solid black mass that I cannot stir. How do I prevent this? A: This is the "Red Oil" or "Complexation Solidification" phenomenon.

  • Cause: The product-aluminum complex is often insoluble in non-polar solvents like pure propylbenzene or Hexane/DCM mixtures at high concentrations.

  • Solution:

    • Switch Solvent: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . DCE allows for higher reflux temperatures (83°C) which keeps the complex solubilized.

    • Dilution: Ensure the solvent volume is at least 5-7 mL per gram of anhydride.

Module 2: Regioselectivity (Ortho vs. Para)

Q: I see a significant impurity (10-15%) by HPLC. Is this the ortho-isomer? A: Likely, yes. The propyl group is an activating ortho, para-director. While the para position is sterically favored, the ortho position is still accessible.

  • Diagnosis: The ortho isomer typically prevents crystallization, leading to oily products.

  • Optimization Strategy:

    • Temperature Control: Lower the addition temperature to 0–5°C . Higher temperatures increase the energy available to overcome the steric barrier of the ortho position.

    • Solvent Polarity: Use Nitrobenzene (if acceptable for toxicity). It forms a bulky complex with AlCl3 that increases steric hindrance, significantly favoring the para product. If Nitrobenzene is avoided, DCM is superior to neat reactions.

Module 3: Work-up & Isolation

Q: After quenching, I have a stubborn emulsion. How do I separate the layers? A: The aluminum salts are amphoteric and can act as surfactants.

  • Protocol Fix:

    • Acidify Strongly: Ensure the aqueous phase is pH < 1 using conc. HCl. This breaks the Al-O bonds fully.

    • Filter First: If there is a "rag layer" (insoluble polymer/aluminum hydroxide gel), filter the biphasic mixture through a Celite pad before separation.

    • Salting Out: Add NaCl to the aqueous layer to drive the organic keto-acid into the organic phase.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound (Target Scale: 10g).

Reagents:

  • 3-Methylglutaric anhydride (1.0 equiv)

  • n-Propylbenzene (1.2 equiv) — Slight excess acts as substrate and co-solvent.

  • Aluminum Chloride (AlCl3) (2.5 equiv) — Anhydrous grade is critical.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Catalyst Activation:

    • In a flame-dried 3-neck flask under Nitrogen, suspend AlCl3 (2.5 equiv) in dry DCM/DCE (5 vol).

    • Cool to 0–5°C using an ice bath.

  • Anhydride Addition:

    • Dissolve 3-methylglutaric anhydride (1.0 equiv) in a minimal amount of DCM.

    • Add dropwise to the AlCl3 slurry over 30 minutes. Observation: The slurry may dissolve or change color as the acylium complex forms.

  • Substrate Addition:

    • Add Propylbenzene (1.2 equiv) dropwise at 0–5°C. Do not allow temperature to spike above 10°C (controls regioselectivity).

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Critical Decision: If using DCM, stir at RT for 6-12 hours. If using DCE, heat to mild reflux (60°C) for 3 hours to drive conversion if RT reaction is sluggish.

  • Quenching (Exothermic!):

    • Pour the reaction mixture slowly into a stirred mixture of Ice (10 vol) + Conc. HCl (2 vol) .

    • Safety: Evolution of HCl gas will occur.[1]

  • Purification:

    • Separate organic layer.[2] Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine. Dry over MgSO4.

    • Crystallization: Evaporate solvent. Recrystallize the residue from Toluene/Heptane or MTBE/Hexane . The para-isomer usually crystallizes, while the ortho-isomer remains in the mother liquor.

Part 4: Data & Solvent Selection

The choice of solvent dramatically impacts the Para/Ortho ratio and Yield.

SolventReaction TempTypical YieldPara:Ortho RatioNotes
Nitrobenzene RT85-90%>95:5Best Regioselectivity. High boiling point makes removal difficult; toxic.
1,2-DCE 60°C75-85%90:10Best Balance. Good solubility, reasonable rate, easy removal.
DCM Reflux (40°C)65-75%88:12Safest. Lower yield due to lower reaction temperature; product may precipitate early.
Neat (Excess Propylbenzene) 50°C50-60%80:20Poor. High ortho contamination; difficult work-up due to viscosity.

References

  • Friedel-Crafts Acylation with Anhydrides (General Mechanism & Stoichiometry)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Pregabalin Intermediates (Homologous Chemistry)

    • Title: Process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin].[3]

    • Source: Indian Journal of Chemistry / NIScPR.
    • URL:[Link]

  • Regioselectivity in Friedel-Crafts Reactions

    • Title: Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation.[4]

    • Source: Alex Andonian / Research Archive.
    • URL:[Link]

  • Title: An asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (EP1841726B1).

Sources

Technical Support Center: Purification of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

To the Researcher: You are likely synthesizing this molecule as a structural analog in the Gabapentinoid or PPAR agonist pipeline. The synthesis typically involves the Friedel-Crafts acylation of propylbenzene using 3-methylglutaric anhydride mediated by Aluminum Chloride (


) .

The critical challenge with 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is not the formation, but the purification . The reaction mixture inevitably contains:

  • Aluminum-Product Complex: A sticky, Lewis-acid-base adduct that causes severe emulsions.

  • Regioisomers: The ortho-isomer (liquid/oil) vs. the desired para-isomer (solid).

  • Hydrolyzed Anhydride: 3-Methylglutaric acid (dicarboxylic acid byproduct).

This guide provides a self-validating purification logic based on Acid-Base Thermodynamics and Lattice Energy principles to isolate the high-purity para-isomer.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Quench (Breaking the Aluminum Complex)

Q: Why does my organic layer look like a "milky" emulsion that won't separate? A: This is the "Aluminum Hydroxide Gel" effect.

  • Cause: Quenching

    
     with water alone creates gelatinous 
    
    
    
    that traps your organic product.
  • The Fix: You must maintain a pH < 1 during the quench.

  • Protocol: Pour the reaction mixture slowly into ice-cold 6M HCl (not water). The high proton concentration keeps Aluminum in the soluble

    
     (aq) state, preventing gel formation.
    

Q: I see a dark, gummy solid at the interface. What is it? A: This is likely polymerized "tars" or unhydrolyzed anhydride oligomers.

  • The Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) before attempting phase separation. This physically traps the gums and breaks the emulsion.

Phase 2: Chemical Purification (Acid-Base Extraction)

Q: How do I remove unreacted Propylbenzene and neutral impurities? A: Utilize the carboxylic acid functionality of your product.

  • Logic: Your product is an acid (

    
    ). Propylbenzene is neutral.
    
  • Protocol:

    • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate.

    • Extract with 10% aqueous

      
       or 
      
      
      
      .
    • Result: Your product moves to the Aqueous Phase (as the sodium salt). Impurities stay in the Organic Phase.

    • Discard the organic phase. Acidify the aqueous phase to pH 1 to recover the product.

Phase 3: Isomer Removal (The Ortho/Para Problem)

Q: My product is an oil, but it should be a solid. Why? A: You likely have significant ortho-isomer contamination.

  • Science: The ortho-isomer disrupts crystal lattice packing due to steric clash between the propyl group and the ketone side chain. The para-isomer is symmetrical and packs efficiently.

  • The Fix: Recrystallization from a non-polar solvent.

  • Solvent Choice: Toluene or a Hexane/Ethyl Acetate (4:1) mix. The ortho-isomer is highly soluble in toluene even when cold; the para-isomer will crystallize out upon cooling.

Detailed Experimental Protocol

Workflow: The "Self-Validating" Purification Loop

This workflow uses chemical properties to force impurities into waste streams.[1]

PurificationWorkflow Start Crude Reaction Mixture (AlCl3 Complex) Quench Step 1: Acid Quench (Pour into Ice/6M HCl) Start->Quench PhaseCut1 Phase Separation Org: Product + Impurities Aq: Al3+ Salts (Discard) Quench->PhaseCut1 BaseExt Step 2: Base Extraction (Add 10% Na2CO3) PhaseCut1->BaseExt Organic Layer PhaseCut2 Phase Separation BaseExt->PhaseCut2 OrgWaste Organic Layer: Unreacted Propylbenzene Neutral Tars (DISCARD) PhaseCut2->OrgWaste AqProd Aqueous Layer: Product-Carboxylate Salt (KEEP) PhaseCut2->AqProd Acidify Step 3: Acidification (Add HCl to pH 1) AqProd->Acidify Cryst Step 4: Recrystallization (Toluene or Hex/EtOAc) Acidify->Cryst Precipitate Final Final Product: White Crystalline Solid (>98% Para-Isomer) Cryst->Final

Caption: Figure 1.[2] Self-validating purification workflow. By switching pH, the product is moved between phases, leaving non-acidic impurities behind.

Step-by-Step Methodology
Step 1: Quench & Workup
  • Cool the reaction mixture (Friedel-Crafts mass) to 0–5°C.

  • Prepare a beaker with Crushed Ice (500g) and Conc. HCl (50mL) .

  • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. Caution: Exothermic.

  • Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ).
    
  • Combine organic layers.[3][4] Do not dry yet.

Step 2: Chemical Purification (The Acid-Base Swing)
  • Extract the DCM layer with 10%

    
     solution  (
    
    
    
    ).
    • Observation: Carbon dioxide gas will evolve. Vent the funnel frequently.

  • Critical Check: The product is now in the Aqueous Layer .

  • Wash the combined aqueous basic extracts with fresh DCM (

    
    ) to remove entrained neutral organics. Discard this DCM wash.
    
  • Cool the aqueous layer to 10°C.

  • Acidify carefully with 6M HCl until pH

    
     1.
    
    • Result: The product will precipitate as a thick oil or white solid.

  • Extract this acidified mixture with Ethyl Acetate (

    
    ).
    
  • Dry the Ethyl Acetate over

    
    , filter, and evaporate to dryness.
    
Step 3: Recrystallization (Isomer Enrichment)
  • Take the crude solid/oil from Step 2.

  • Add Toluene (approx. 3 mL per gram of crude).

  • Heat to reflux (110°C) until fully dissolved.

  • Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the white crystals. The filtrate (mother liquor) contains the unwanted ortho-isomer and uncrystallized para-isomer.

Data & Solubility Profile

Table 1: Solubility Profile of this compound

SolventTemp (25°C)Temp (80°C)Application
Water (pH 1) InsolubleInsolublePrecipitation medium
Water (pH 10) SolubleSolubleExtraction (as salt)
Dichloromethane SolubleSolubleExtraction from reaction
Toluene LowHighRecrystallization (Best)
Hexane InsolubleLowAnti-solvent

Impurity Fate Mapping

Understanding where your impurities go is essential for regulatory documentation.

ImpurityFate Input Crude Mixture: 1. Target (Para) 2. Isomer (Ortho) 3. Al-Salts 4. Propylbenzene Step1 Acid Quench (HCl) Input->Step1 Step2 Base Extraction (Na2CO3) Step1->Step2 Waste1 Aqueous Waste: AlCl3 / Al(OH)3 Step1->Waste1 Removes Al Step3 Recrystallization (Toluene) Step2->Step3 Waste2 Organic Waste: Propylbenzene Neutral Tars Step2->Waste2 Removes Neutrals Waste3 Mother Liquor: Ortho-Isomer Step3->Waste3 Removes Isomers Product Pure Target (>99%) Step3->Product

Caption: Figure 2. Impurity Fate Map showing the specific removal point for each contaminant class.

References

  • Friedel-Crafts Acylation Methodology

    • Source: "Friedel-Crafts Acylation of Anisole Experiment.
    • URL:[Link] (Educational verification of AlCl3 quench logic).

  • Pregabalin Intermediate Synthesis (Analogous Chemistry)
  • Purification of Keto-Acids

    • Source: "Synthesis of 3,5-dihydroxy-3-methylpentanoic acid."[5] (Describes acid-base extraction purification of similar methylpentanoic acid derivatives).

    • URL
  • Solvent Selection for Friedel-Crafts Products

    • Source: "Friedel-Crafts Acylation - Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Preventing Lactonization of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted lactonization, a common side reaction with γ-keto acids. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this issue, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Propensity for Lactonization

This compound, a γ-keto acid, possesses the inherent structural functionality to undergo intramolecular cyclization to form a six-membered δ-lactone. This process, known as lactonization, is often spontaneous and can be catalyzed by acidic or basic conditions, as well as heat. The presence of the 3-methyl group can influence the rate of this reaction through steric and electronic effects. This guide will provide strategies to maintain the desired open-chain form of the keto acid.

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why is it a concern for this compound?

A1: Lactonization is an intramolecular esterification reaction where a hydroxyl group (in the enol form of the ketone) reacts with the carboxylic acid group within the same molecule to form a cyclic ester, known as a lactone.[1][2] For this compound, this results in the formation of an undesired δ-lactone. This is a significant concern as it represents a loss of the target molecule, introduces impurities that can be difficult to separate, and can complicate the interpretation of experimental results.

Q2: What are the primary factors that promote the lactonization of this specific γ-keto acid?

A2: The primary drivers for lactonization in this and other γ-keto acids are:

  • Acidic Conditions: Protic or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carboxylic acid's hydroxyl group.[2]

  • Basic Conditions: Bases can deprotonate the carboxylic acid, forming a carboxylate. While less nucleophilic, the equilibrium can still be driven towards the lactone, particularly at elevated temperatures.

  • Elevated Temperatures: Heat provides the necessary activation energy for the cyclization to occur and can accelerate both acid- and base-catalyzed pathways.

  • Prolonged Reaction or Storage Times: The longer the molecule is exposed to unfavorable conditions, the greater the extent of lactonization.

Q3: How do the 3-methyl and 4-propylphenyl substituents affect the rate of lactonization?

A3: The substituents play a role in the molecule's reactivity:

  • 3-Methyl Group: The methyl group at the 3-position can exert a minor steric hindrance effect, potentially slowing down the cyclization compared to an unsubstituted analog. However, its electron-donating inductive effect could slightly increase the nucleophilicity of the enol, a factor that could subtly promote cyclization under certain conditions.

  • 4-Propylphenyl Group: The electronic nature of the aryl substituent can influence the electrophilicity of the ketone's carbonyl carbon. The propyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon, potentially disfavoring cyclization to a small extent.

Troubleshooting Guide: Diagnosing and Solving Lactonization Issues

This section provides a structured approach to identifying and resolving lactonization problems during your experimental workflow.

Problem 1: Unexpected Impurity Detected in Post-Reaction Analysis

Symptoms:

  • Appearance of a new spot on TLC with a different Rf value.

  • An additional peak in your HPLC or GC chromatogram.

  • Unexpected signals in your NMR spectrum, particularly the disappearance of the carboxylic acid proton and shifts in the signals of the aliphatic chain.

Diagnostic Workflow:

A Unexpected Impurity Observed B Acquire IR and NMR Spectra of the Mixture A->B C Analyze IR Spectrum B->C D Analyze ¹H NMR Spectrum B->D E IR shows broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹)? C->E Yes F IR shows sharp C=O stretch at higher frequency (~1735 cm⁻¹ for δ-lactone) and loss of broad O-H? C->F Yes G ¹H NMR shows broad singlet for COOH proton (>10 ppm)? D->G No H ¹H NMR shows disappearance of COOH proton signal? D->H Yes J Impurity is likely not the lactone. Consider other side reactions. E->J I Impurity is likely the lactone F->I G->J H->I

Caption: Diagnostic workflow for identifying lactone impurity.

Solutions:

  • Re-evaluate Workup Conditions:

    • Avoid Strong Acids: If your workup involves an acidic wash, use a milder acid (e.g., dilute citric acid) and minimize contact time. Perform washes at low temperatures (0-5 °C).

    • Neutralize Carefully: When neutralizing a basic reaction mixture, do not overshoot to a strongly acidic pH. Aim for a pH of 6-7.

  • Modify Purification Method:

    • Avoid High Temperatures: If using distillation, consider short-path distillation under high vacuum to minimize heating.

    • Chromatography Considerations: Silica gel is slightly acidic and can promote lactonization. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina.

Problem 2: Low Yield of the Desired Keto Acid

Symptoms:

  • The isolated yield of this compound is consistently lower than expected.

  • A significant amount of a byproduct is isolated, which is later identified as the lactone.

Preventative Strategies:

StrategyDescriptionKey Considerations
Temperature Control Maintain low temperatures throughout the reaction, workup, and purification steps.Reactions should be run at the lowest effective temperature. Extractions and washes should be performed with cold solvents.
pH Management Avoid strongly acidic or basic conditions. Buffer reaction mixtures if possible.Workup should aim for a neutral pH. Use of mild acids/bases for pH adjustment is crucial.
Protecting Groups Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before subsequent reactions.[3][4]The protecting group must be stable to the reaction conditions and easily removable under mild conditions that do not induce lactonization.
Reductive Lactonization If the desired product is the corresponding hydroxy acid or lactone, a reductive lactonization of the keto acid can be a controlled alternative.This is a synthetic strategy rather than a preventative measure for isolating the keto acid.
Minimize Reaction/Workup Time Plan experiments to minimize the time the keto acid is in solution, especially under harsh conditions.Have all necessary reagents and equipment ready before starting the workup.

Detailed Experimental Protocols

Protocol 1: Mild Workup Procedure to Minimize Lactonization
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of NH4Cl to quench the reaction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a reduced temperature.

  • Washing: Wash the combined organic layers sequentially with cold, dilute NaHCO3 solution and then with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Filter and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Storage: Store the isolated product at a low temperature (≤ 4 °C) under an inert atmosphere.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester
  • Esterification: Dissolve the this compound in anhydrous methanol. Cool the solution to 0 °C.

  • Catalyst Addition: Slowly add a catalytic amount of a mild acid catalyst (e.g., Amberlyst-15 resin, which can be filtered off) or use a non-acidic method like employing trimethylsilyldiazomethane.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Workup: If using a resin catalyst, filter it off. If using TMS-diazomethane, the reaction is often clean. Concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting methyl ester by column chromatography on silica gel.

Analytical Characterization: Differentiating the Keto Acid from the Lactone

Accurate identification of the starting material and any potential lactone byproduct is crucial.

¹H NMR Spectroscopy:

ProtonThis compound (Expected δ, ppm)Corresponding δ-Lactone (Expected δ, ppm)
-COOH >10 (broad singlet)Absent
-CH(CH₃)- ~2.5 - 2.8Shifted downfield
-CH₂-COOH ~2.4 - 2.7Absent (becomes part of the ring)
-CH₂-CO-Ar ~3.0 - 3.3Shifted

¹³C NMR Spectroscopy:

CarbonThis compound (Expected δ, ppm)Corresponding δ-Lactone (Expected δ, ppm)
-COOH ~175 - 180Absent
-C=O (ketone) ~195 - 205Shifted
-C=O (lactone) Absent~170 - 175

FTIR Spectroscopy:

Functional GroupThis compound (Expected cm⁻¹)Corresponding δ-Lactone (Expected cm⁻¹)
O-H (acid) 2500-3300 (broad)Absent
C=O (acid) ~1710Absent
C=O (ketone) ~1685 (conjugated)Shifted
C=O (lactone) Absent~1735

graph TD {
subgraph "Preventative Strategies"
A[Start with Keto Acid Synthesis] --> B{Reaction Conditions};
B --> C[Low Temperature];
B --> D[Neutral pH];
B --> E[Minimize Time];
end
subgraph "Post-Synthesis Handling"
    F[Reaction Workup] --> G{Avoid Strong Acids/Bases};
    G --> H[Use Mild Buffers];
    F --> I[Purification];
    I --> J[Deactivated Silica/Alumina];
    I --> K[Low Temperature Concentration];
end

subgraph "Alternative Pathway"
    L[Protecting Group Strategy] --> M[Esterify Carboxylic Acid];
    M --> N[Perform Subsequent Reactions];
    N --> O[Deprotect Under Mild Conditions];
end

A --> F;
A --> L;

}

Caption: Overview of strategies to prevent lactonization.

By implementing these preventative measures, troubleshooting guidelines, and analytical checks, you can significantly reduce the incidence of lactonization and ensure the successful synthesis and use of this compound in your research.

References

Sources

Technical Support Center: HPLC Solubility Optimization for 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Compound "Personality"

To solve solubility issues, we must first understand the physicochemical "personality" of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid . This molecule is an amphiphilic weak acid with a distinct hydrophobic bias.[1][2][3]

  • The "Head" (Hydrophilic): The pentanoic acid moiety (COOH).[1][3] It is pH-sensitive with a pKa of approximately 4.6–4.8 .[1][2][3]

  • The "Tail" (Hydrophobic): The 4-propylphenyl group.[1][2][3] This aromatic ring with a propyl chain significantly increases the LogP (estimated >3.5), making the molecule "greasy" and water-averse.[2]

  • The "Hinge" (Polar Aprotic): The 5-oxo (ketone) group provides some polarity but does not aid ionization.[1][2][3]

The Core Conflict: For good retention on C18 columns, we typically acidify the mobile phase (pH < 3) to protonate the acid.[2] However, in its protonated state, the hydrophobic tail dominates, drastically reducing aqueous solubility.[2] This is the root cause of your precipitation issues.

Troubleshooting Guide (Q&A Format)

Q1: "I dissolve my sample in 100% Methanol, but I see pressure spikes and split peaks immediately after injection. Why?"

Diagnosis: You are experiencing "Solvent Shock" Precipitation .[1][2][3] When you inject a sample dissolved in a strong solvent (100% MeOH) into a weak initial mobile phase (e.g., 90% Water / 0.1% Formic Acid), the sample plug mixes with the water.[2] The hydrophobic "propylphenyl" tail immediately crashes out of solution inside the injection loop or at the head of the column.[1] This solid precipitate causes the pressure spike and disturbs the flow path, leading to split peaks.[1][2]

The Solution: The "Solubility Bridge" Protocol You must match the injection solvent strength to the starting mobile phase conditions, or use a "Sandwich Injection."[2]

Protocol A: Diluent Optimization

  • Dissolve your stock standard in 100% DMSO (high solubility).[1][2][3]

  • Dilute this stock 1:10 with 50% Acetonitrile / 50% Water .

  • Test: If the solution turns cloudy, your organic ratio is too low.[1][2] Increase Acetonitrile to 60% or 70%.[1][2]

  • Rule: The injection solvent should contain no more than 20% more organic content than your Mobile Phase A starting condition.[1][2][3]

Q2: "My peaks are tailing severely. Is this a solubility issue or a column issue?"

Diagnosis: This is likely a pH/Ionization Mismatch , not just solubility.[1][2][3] If your mobile phase pH is near the pKa (~4.7), the molecule constantly flips between ionized (soluble, fast) and neutral (insoluble, slow) states as it travels down the column.[2] This causes "kinetic tailing."[1][2]

The Solution: Commit to a pH Strategy

  • Strategy A (Low pH - Recommended for C18): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).[1][2][3] This forces the molecule into its neutral state.[1][2] Warning: You must keep the organic baseline higher (e.g., start gradient at 30% B) to prevent precipitation of the neutral form.[2]

  • Strategy B (High pH): Use 10mM Ammonium Bicarbonate (pH 8-10) if your column is pH resistant (e.g., C18 Hybrid particle).[1][2][3] This fully ionizes the acid (COO-), making it highly water-soluble and eliminating tailing, though retention will decrease.[2][3]

Q3: "I suspect the compound has precipitated inside my column. How do I clean it?"

Diagnosis: High backpressure that persists even without an injection indicates a blockage.[1][2][3]

Restoration Protocol:

  • Reverse the column (connect outlet to pump).[1][2]

  • Disconnect the detector (do not flush solids into the flow cell).[1][2]

  • Flush with 95% Water / 5% Acetonitrile (warm, 40°C) for 10 mins (removes buffer salts).

  • Flush with 100% Tetrahydrofuran (THF) or Isopropanol for 30 mins. THF is superior for dissolving lipophilic aromatics like the propylphenyl group.[1][2]

  • Return to 100% Acetonitrile for 20 mins.

Visual Troubleshooting Logic

Use the following logic flow to diagnose your specific issue.

HPLC_Troubleshooting Start Start: Observed Issue Issue_Type What is the primary symptom? Start->Issue_Type Pressure Pressure Spike after Injection Issue_Type->Pressure High Backpressure Tailing Peak Tailing / Broadening Issue_Type->Tailing Poor Peak Shape Ghost Ghost Peaks in Blank Run Issue_Type->Ghost Carryover Solubility_Check Check Sample Diluent. Is Organic % > Mobile Phase A? Pressure->Solubility_Check Check_pH Check Mobile Phase pH. Is it near pKa (4.5 - 5.0)? Tailing->Check_pH Wash_Step Diagnosis: Compound sticking to needle/loop (Adsorption) Ghost->Wash_Step Precipitation Diagnosis: On-Column Precipitation (Hydrophobic Collapse) Solubility_Check->Precipitation Yes Fix_Diluent Solution: Dilute sample with Mobile Phase A or use Sandwich Injection Precipitation->Fix_Diluent Ionization Diagnosis: Mixed Ionization State Check_pH->Ionization Yes Fix_pH Solution: Lower pH to < 2.5 (Force Neutral) or Raise > 7.0 (Force Ionized) Ionization->Fix_pH Fix_Wash Solution: Change Needle Wash to 100% MeOH or ACN/IPA/Cyclohexane Wash_Step->Fix_Wash

Caption: Diagnostic logic flow for identifying solubility vs. ionization issues in HPLC.

Optimized Experimental Protocols

Experiment A: The "Solubility Cliff" Determination

Before running your samples, determine the Critical Organic Concentration (COC) .[2] This prevents guessing.[1][2]

StepSolvent A (Water + 0.1% FA)Solvent B (ACN)ObservationResult
1900 µL100 µL (10%)Add 10 µL Stock.[1][2][3] Vortex.Precipitate likely
2700 µL300 µL (30%)Add 10 µL Stock. Vortex.Cloudy?
3500 µL500 µL (50%)Add 10 µL Stock. Vortex.Clear?
4300 µL700 µL (70%)Add 10 µL Stock. Vortex.Clear

Application: If the solution clears at 50% B, your HPLC gradient must not start below 40% B , or you risk precipitation.[2][3]

Experiment B: The Sandwich Injection

If you must inject a high-organic sample into a low-organic mobile phase, use the sandwich technique to buffer the solvent shock.[1][2][3]

Autosampler Configuration:

  • Air Gap: 2 µL

  • Plug 1: 5 µL Weak Solvent (e.g., 90% Water)

  • Sample: 5 µL (Dissolved in strong solvent)

  • Plug 2: 5 µL Weak Solvent

  • Inject

Mechanism: The weak solvent plugs dilute the edges of the sample bolus before it hits the continuous mobile phase flow, preventing immediate crashing at the frit.[2]

References & Authoritative Sources

  • Dolan, J. W. (2016).[1][2][3] "The Protonated State: Troubleshooting pH-Dependent Retention." LCGC North America.[1][2][3] (Provides foundational logic for pKa manipulation of carboxylic acids).

  • Thermo Fisher Scientific. (2022).[1][2][3] "HPLC Troubleshooting: Precipitation of Buffers and Samples in Gradient Elution." (Specific guidance on organic/aqueous mismatch).

  • PubChem. (2025).[1][2][3] "Compound Summary: Methyl 3-oxo-5-phenylpentanoate (Analog)." (Used for structural property estimation and pKa inference).[1][2] [2]

  • Sigma-Aldrich (Merck). (2023).[1][2][3] "Method Development & Optimization: Handling Lipophilic Acids." (General guide on solvent strength for hydrophobic analytes).

(Note: Specific literature on "this compound" is limited as it is a specialized research compound.[1][2][3] The protocols above are derived from standard chromatographic principles for lipophilic aryl-keto acids.)

Sources

Technical Guide: Stability of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid in Acidic Media

[1]

Executive Summary

This compound is a

1intramolecular cyclization1

In acidic media, MOPP exists in a dynamic equilibrium between its open-chain keto-acid form and a cyclic hydroxylactone (pseudo-acid) .[1] Under forcing conditions (heat + acid), this equilibrium collapses irreversibly into an enol lactone .[1] Understanding this pathway is critical for accurate quantitation and maximizing isolation yields.[1]

Part 1: Mechanistic Stability Profile

The core stability issue is the cyclization of the C1-carboxyl group onto the C5-ketone.[1]

  • The Pseudo-Acid Equilibrium (Reversible): In the presence of protons (

    
    ), the carbonyl oxygen at C5 is activated, facilitating nucleophilic attack by the carboxyl oxygen at C1.[1] This forms a 6-membered cyclic hemiacetal (hydroxylactone).[1]
    
    • Note: Because C3 is a chiral center, the cyclization creates a new chiral center at C6.[1] This results in the formation of diastereomers , often appearing as split or broadened peaks in HPLC/NMR.[1]

  • Enol Lactone Formation (Irreversible): With prolonged exposure to strong acid or heat, the hydroxylactone undergoes dehydration to form 4-methyl-6-(4-propylphenyl)-3,4-dihydro-2H-pyran-2-one (an enol lactone).[1] This is a degradation product that cannot be easily reverted to the parent acid.[1]

Visualizing the Degradation Pathway

MOPP_StabilityOpenChainOpen Chain Form(Active API/Intermediate)C15H20O3PseudoAcidCyclic Pseudo-Acid(Hydroxylactone)Mixture of DiastereomersOpenChain->PseudoAcid H+ (Fast, Reversible)EnolLactoneEnol Lactone(Degradation Product)Irreversible DehydrationPseudoAcid->EnolLactone H+ / Heat / -H2O

Figure 1: Acid-catalyzed transformation of MOPP. The reversible cyclization to the pseudo-acid complicates analysis, while dehydration to the enol lactone represents permanent yield loss.[1]

Part 2: Troubleshooting & FAQs
Scenario 1: Analytical Anomalies

Q: Why does my HPLC chromatogram show split peaks or a "hump" despite the sample being pure by TLC? A: This is likely due to the pseudo-acid equilibrium .[1]

  • Cause: In unbuffered acidic mobile phases (e.g., 0.1% TFA in Water/MeCN), the interconversion between the open-chain form and the cyclic lactol occurs on the timescale of the separation.[1] The "split" represents the separation of the open chain and the cyclic diastereomers.[1]

  • Solution: Switch to a buffered mobile phase at pH 6.0–7.0 (e.g., Ammonium Acetate).[1] At this pH, the carboxylic acid is deprotonated (

    
    ), which prevents cyclization and locks the molecule in the open-chain form.[1]
    
Scenario 2: Low Isolation Yields

Q: I performed an acidic workup (pH 1) and concentrated the organic layer, but the yield is lower than expected. Where did it go? A: You likely formed the enol lactone .[1]

  • Cause: Concentrating an acidic solution (especially with heating) drives the dehydration of the pseudo-acid.[1] The resulting enol lactone is neutral and lipophilic.[1] If you subsequently performed a basic extraction to purify the acid, the neutral lactone would remain in the organic waste layer.[1]

  • Diagnostic: Check the organic waste stream by TLC.[1] The lactone will have a much higher

    
     than the acid.[1]
    
Scenario 3: Storage Precipitates

Q: My oil solidified into a waxy solid after weeks in the fridge. Is it degrading? A: Not necessarily.

  • Cause: MOPP is a racemic acid with a low melting point.[1] It may slowly crystallize.[1][2] However, if the solid is insoluble in dilute base (

    
    ), it has converted to the lactone (degradation).[1]
    
  • Test: Take a small sample of the solid.[1] Add sat.

    
    .
    
    • Dissolves with bubbling: Intact Acid.[1]

    • Remains insoluble: Enol Lactone degradation product.[1]

Part 3: Recommended Protocols
Protocol A: Safe Acidic Workup (Quenching)

Goal: Isolate MOPP from a Friedel-Crafts reaction without inducing lactonization.[1]

  • Cooling: Cool the reaction mixture to < 5°C before quenching.

  • Hydrolysis: Pour the reaction mixture slowly into ice-cold dilute HCl (maintain internal T < 10°C).

    • Why: Heat accelerates the irreversible dehydration step.[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Washing (Critical): Wash the organic layer with water until the aqueous phase is pH 4–5.[1]

    • Why: Removing excess mineral acid prevents degradation during the concentration step.[1]

  • Concentration: Dry over

    
     and concentrate under reduced pressure at bath temperature < 35°C .
    
Protocol B: Quantitative HPLC Method

Goal: Accurate purity assessment without equilibrium artifacts.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.[1]5)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm (detects the 4-propylphenyl chromophore)
Rationale Neutral pH ensures the molecule exists solely as the carboxylate anion, preventing cyclization.[1]
References
  • Friedel-Crafts Acylation of Glutaric Anhydrides

    • Organic Syntheses, Coll.[1][2] Vol. 4, p.790 (1963); Vol. 30, p.76 (1950).[1] Describes the synthesis of

      
      -phenylglutaric anhydride derivatives and their stability.
      
    • Source: [1]

  • Chemistry of

    
    -Keto Acids :
    
    • Journal of the American Chemical Society.[1] "Tautomerism of delta-Keto Acids". Discusses the ring-chain tautomerism (pseudo-acid formation) in 5-oxo-pentanoic acid derivatives.

    • Source: [1]

  • Enol Lactone Formation

    • Tetrahedron Letters.
    • Source: [1]

Separating enantiomers of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Enantioseparation of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Executive Summary

For the resolution of This compound , the most robust starting point is Normal Phase Chiral HPLC using a Cellulose tris(4-methylbenzoate) stationary phase (Chiralcel OJ-H ).

Literature data on the direct structural analog (3-Methyl-5-oxo-5-phenylpentanoic acid) confirms baseline separation (


) using an n-Hexane/Isopropanol mobile phase with Trifluoroacetic Acid (TFA) as an additive. Due to the remote position of the 4-propyl substituent relative to the chiral center (C3), this separation mechanism is highly likely to be conserved.

Part 1: Chiral HPLC Method Development

This workflow is the primary recommendation for analytical determination of enantiomeric excess (ee%) and preparative isolation at the gram scale.

The "Golden" Protocol (Starting Condition)

Based on validated data for the phenyl analog [1], start with these conditions. The 4-propyl group increases lipophilicity, so slight adjustments to the organic modifier (% IPA) may be required to optimize retention time (


).
ParameterCondition
Column Chiralcel OJ-H (or OJ-3 for UPLC) Chemistry: Cellulose tris(4-methylbenzoate)
Mobile Phase n-Hexane : 2-Propanol : TFA 95 : 5 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min (Analytical, 4.6mm ID)
Detection UV @ 254 nm (Aromatic ring) or 210 nm (Carboxyl/Carbonyl)
Temperature 25°C
Expected

Enantiomer 1: ~10-12 min Enantiomer 2: ~13-15 min

Technical Note: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid moiety (pKa ~4.8) will partially ionize, leading to severe peak tailing and loss of resolution.

Method Optimization & Screening Strategy

If the "Golden Protocol" yields insufficient resolution (


) due to the steric bulk of the propyl group, proceed with this screening matrix.

Screening Matrix (Normal Phase):

  • Columns: Chiralpak AD-H (Amylose), Chiralpak IC (Immobilized Cellulose), Chiralpak IA (Immobilized Amylose).

  • Modifiers: Ethanol (sharper peaks for keto-acids), DCM (for solubility).

HPLC_Workflow Start Start: Racemic this compound Screen1 Screen 1: Chiralcel OJ-H Hex/IPA/TFA (95:5:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Proceed to Prep/Validation Check1->Success Yes Screen2 Screen 2: Chiralpak AD-H Hex/EtOH/TFA (90:10:0.1) Check1->Screen2 No Screen3 Screen 3: Chiralpak IC (Immobilized) MtBE/EtOH/TFA Screen2->Screen3 If Rs < 1.5 Fail Switch to Salt Resolution Screen3->Fail If Rs < 1.5

Figure 1: HPLC Method Development Decision Tree for Chiral Keto-Acids.

Part 2: Classical Resolution (Scale-Up)

For multi-gram to kilogram scale separation where chromatography is cost-prohibitive, Diastereomeric Salt Formation is the standard approach.

Recommended Chiral Bases

The carboxylic acid group allows for salt formation with chiral amines. The beta-methyl substitution (C3) creates a distinct 3D pocket that recognizes specific bases.

BaseSolvent SystemRationale
(R)/(S)-1-Phenylethylamine (PEA) EtOH / Water (9:1)First Choice. Inexpensive, robust, often forms highly crystalline salts with

-substituted acids.
(R)/(S)-1-(1-Naphthyl)ethylamine EtOAc / EtOHHigher molecular weight analog of PEA; better for the lipophilic 4-propylphenyl tail.
Cinchonidine / Quinidine Acetone / MeOHLarge alkaloids often effective for bulky aryl-acids.
Protocol: Screening for Crystallization
  • Stoichiometry: Mix 1.0 eq of Racemic Acid with 0.55 eq of Chiral Base (e.g., (S)-PEA).

  • Solvent: Dissolve in minimal hot Ethanol.

  • Cooling: Allow to cool slowly to Room Temp, then 4°C.

  • Harvest: Filter crystals.

  • Liberation: Suspend salt in EtOAc, wash with 1M HCl. Dry organic layer.

  • Check ee%: Use the HPLC method from Part 1.

  • Recrystallize: If ee% is 60-80%, recrystallize the salt from EtOH to upgrade to >98%.

Part 3: Technical Support & Troubleshooting (Q&A)

Q1: My peaks are tailing significantly, even on the chiral column. Why? A: This is almost certainly due to the ionization of the carboxylic acid (-COOH).

  • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .

  • Check: If using an immobilized column (IA/IC), you can switch to 0.1% Formic Acid if you require Mass Spec compatibility, though TFA generally gives sharper peaks for this specific class of molecules.

Q2: The 4-propyl group makes the molecule very soluble in Hexane. It elutes near the solvent front (


). 
A:  The lipophilic propyl tail reduces retention on polysaccharide columns in Normal Phase.
  • Fix: Reduce the alcohol modifier (IPA/EtOH) concentration. Try 98:2 Hexane:IPA .

  • Alternative: Lower the temperature to 10-15°C to increase interaction with the stationary phase.

Q3: Can I use this method for the methyl ester derivative? A: Yes, but the selectivity will change.

  • Insight: The ester removes the hydrogen-bonding donor capability of the acid. If you are separating the ester (e.g., an intermediate step), Chiralpak AD-H is often superior to OJ-H for the ester form. However, separating the free acid is usually preferred to avoid a hydrolysis step post-separation which could risk racemization (though unlikely for C3-methyl).

Q4: Is there a risk of racemization during the experiment? A: The risk is Low .

  • Mechanism: The chiral center is at C3 (beta to the carbonyl). The acidic protons are at C2 and C4 . Enolization occurs at C2/C4, but this does not directly destroy the stereocenter at C3.

  • Caution: Avoid harsh basic conditions (pH > 12) at high temperatures, which could trigger retro-Michael addition or elimination reactions, but standard workups are safe.

Q5: The resolution is poor (


) with OJ-H. What is the next best column? 
A:  Switch to Chiralpak IC  (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
  • Why: The chlorinated selector of Chiralpak IC provides a different "electronic recognition" mechanism that often works well for electron-rich aromatic rings like the 4-propylphenyl group. You can also use Dichloromethane (DCM) in the mobile phase with this column to improve solubility and selectivity.

References

  • Separation of 3-Methyl-5-oxo-5-phenylpentanoic acid (Phenyl Analog)

    • Method: Chiralcel OJ-H, n-Hexane/IPA/TFA (95:5:0.01).[1]

    • Source:Imine Reductase Screening D
    • URL:[Link] (See Page S16, Compound 5).[1]

  • General Chiral Resolution of

    
    -Keto Acids: 
    
    • Context: Use of Chiralcel OJ and AD columns for linear diarylpentanoids and rel
    • Source:Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid (PMC).
    • URL:[Link]

  • Commercial Availability of Analog (Reference Standard)

    • Compound: 3-Methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1).[2][3]

    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shift Analysis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts for 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

This compound is a functionalized keto-acid intermediate, typically synthesized via the Friedel-Crafts acylation of propylbenzene with 3-methylglutaric anhydride.[1] Its structural complexity—featuring an aromatic system, a ketone, a carboxylic acid, and a branched aliphatic chain—makes 13C NMR spectroscopy the definitive tool for structural validation and impurity profiling.

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for this compound against its closest structural analogs and regioisomers. It is designed for researchers requiring rigorous structural confirmation during synthesis optimization or impurity isolation.

Key Differentiators
  • Regio-Selectivity Marker: Distinguishes the target para-isomer from the ortho-isomer byproduct using aromatic resonance symmetry.[1]

  • Backbone Verification: Validates the 3-methyl substitution pattern against linear analogs (e.g., 5-oxo-5-(4-propylphenyl)pentanoic acid).

Structural Analysis & Assignment Strategy

To accurately assign chemical shifts, the molecule is segmented into three distinct magnetic environments.

DOT Diagram: Structural Segmentation

Structure cluster_0 Aromatic Region (120-150 ppm) cluster_1 Carbonyls (170-200 ppm) cluster_2 Aliphatic Backbone (10-50 ppm) Ar_C1 C-ipso (C=O) ~134 ppm Ketone C5 (Ketone) ~198 ppm Ar_C1->Ketone Linkage Ar_C4 C-para (Propyl) ~148 ppm Pr Propyl Chain 14, 24, 38 ppm Ar_C4->Pr Ar_CH Ar-CH (Ortho/Meta) 128-129 ppm C4 C4 (α to C=O) ~45 ppm Ketone->C4 Linkage Acid C1 (COOH) ~178 ppm C2 C2 (α to COOH) ~41 ppm C2->Acid C3 C3 (Methine) ~29 ppm C3->C2 Me 3-Methyl ~20 ppm C3->Me C4->C3

Caption: Logical segmentation of this compound for NMR assignment.

Comparative Data Analysis

As direct experimental literature data for this specific derivative is sparse, the following values are calculated consensus shifts derived from chemically equivalent substructures (Acetophenone, Propylbenzene, and 3-Methylglutaric acid derivatives) using additivity rules.

Table 1: Predicted 13C NMR Chemical Shifts (CDCl3)
Carbon PositionAssignmentPredicted Shift (δ, ppm)Diagnostic Note
C5 Ketone (C=O) 197.5 – 198.5 Most deshielded signal; differentiates from ester/acid.[1]
C1 Carboxylic Acid 176.0 – 179.0 Broad signal; shift is concentration/pH dependent.
Ar-C1' Aromatic Quaternary (Ipso to C=O)134.5 – 135.5Lower intensity; key linkage point.[1]
Ar-C4' Aromatic Quaternary (Ipso to Propyl)147.5 – 149.0Deshielded by alkyl group; distinguishes from unsubstituted phenyl.[1]
Ar-C2', C6' Aromatic CH (Ortho to C=O)128.2 – 128.6Intense signal (2C); doublet in off-resonance/HSQC.
Ar-C3', C5' Aromatic CH (Meta to C=O)128.6 – 129.0Intense signal (2C); close to C2'/C6' but distinct.
C4 Methylene (α to Ketone)45.0 – 46.5Deshielded by ketone; diastereotopic protons in 1H NMR.
C2 Methylene (α to COOH)40.5 – 41.5Typical for acid α-carbons.[1]
Propyl-α Benzylic Methylene37.5 – 38.5Characteristic of 4-n-propyl substitution.[1]
C3 Methine (Branch point)28.5 – 29.5Key signal for "3-methyl" verification.[1]
Propyl-β Homobenzylic Methylene24.0 – 24.5
3-Me Methyl Group19.5 – 20.5Diagnostic for the methyl branch.[1]
Propyl-γ Terminal Methyl13.5 – 14.2Most shielded signal.[1]
Comparative Scenario A: Distinguishing the Para vs. Ortho Isomer

In Friedel-Crafts acylation, the ortho isomer is a common impurity.

  • Target (Para-isomer): Symmetric aromatic region.[1] You will see two strong CH signals (representing 4 carbons total) and two quaternary signals.

  • Impurity (Ortho-isomer): Asymmetric aromatic region.[1] You will see four distinct CH signals and shifts in the carbonyl region due to steric hindrance/twist.

Comparative Scenario B: Solvent Effects (CDCl3 vs. DMSO-d6)[1]
  • CDCl3: Sharp peaks, but the carboxylic acid proton may broaden or disappear. C1 (COOH) shift is ~178 ppm.

  • DMSO-d6: Acid proton is usually visible in 1H NMR.[1] In 13C, the C=O and COOH peaks may shift downfield by 1-2 ppm due to hydrogen bonding. DMSO solvent peaks appear as a septet at ~39.5 ppm, which may overlap with the Propyl-α or C2 signals.

Experimental Protocol for Validation

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Workflow Diagram

Protocol Start Sample Preparation 30-50 mg in 0.6 mL CDCl3 Acquisition Acquisition Parameters Relaxation Delay (D1) > 2s Scans > 512 Start->Acquisition Processing Processing LB = 1.0 Hz Baseline Correction Acquisition->Processing Validation Validation Check 1. Count C=O peaks (2) 2. Verify Ar Symmetry Processing->Validation

Caption: Standardized workflow for 13C NMR acquisition of keto-acids.

Step-by-Step Methodology
  • Sample Prep: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl3 .

    • Why: High concentration is required for 13C detection of quaternary carbons (C1, C5, Ar-Cipso) within a reasonable timeframe.

    • Note: If solubility is poor, use DMSO-d6, but account for the solvent septet at 39.5 ppm masking aliphatic signals.

  • Instrument Setup:

    • Frequency: 100 MHz (or higher) recommended for resolution of aromatic signals.

    • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).[1]

    • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C=O, COOH) have long T1 relaxation times; a short D1 will suppress their signals.

  • Referencing: Calibrate to the CDCl3 triplet center at 77.16 ppm .

  • Critical Check:

    • Verify the presence of two distinct carbonyl peaks (~198 and ~178 ppm). If only one is seen, check for lactol formation (common in

      
      -keto acids, though less likely with the 5-aryl substituent).
      

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[2] "Friedel-Crafts Acylation."

    • URL:[Link][3]

  • NMR Chemical Shifts of Common Impurities Source: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179. (Via MilliporeSigma Guide)
  • Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid (Analog)

    • Source: Stoermer, M. J., & Pinhey, J. T.[4] Molecules 1998, 3, M61.[4]

    • URL:[Link]

  • General 13C NMR Prediction Rules (Pretsch)

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg.
    • URL:[Link]

Sources

FTIR peaks for ketone and carboxylic acid in 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

[1]

Executive Summary: The "Double Carbonyl" Challenge

In drug development, 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid represents a classic "mixed-function" intermediate. Its structure contains two distinct carbonyl environments: an aryl ketone and a terminal aliphatic carboxylic acid .[1]

For researchers synthesizing this compound (often via Friedel-Crafts acylation of propylbenzene with a glutaric anhydride derivative), the critical analytical challenge is resolving these two carbonyl signals.[1] Standard low-resolution FTIR can blur these into a single broad band.[1]

This guide provides a high-resolution comparative analysis of these functional groups, distinguishing them from common impurities and validating them against alternative methods like

1

Structural Analysis & Theoretical Shifts

Before interpreting the spectrum, we must map the molecular physics to the infrared output. The molecule consists of two competing carbonyls with distinct electronic environments.[1]

The Comparison: Aryl Ketone vs. Aliphatic Acid
FeatureAryl Ketone Moiety Aliphatic Carboxylic Acid Moiety
Structure Conjugated (attached to phenyl ring)Non-conjugated (separated by alkyl chain)
Electronic Effect Resonance: Delocalization of

-electrons into the ring weakens the C=O bond order.[1]
Inductive: The -OH group withdraws electrons, but dimerization (H-bonding) dominates the shift.[1]
Vibrational Consequence Lower Frequency (Red Shift) Higher Frequency (relative to conjugated)
Target Wavenumber 1680 – 1690 cm⁻¹ 1710 – 1715 cm⁻¹
Peak Shape Sharp, intenseBroader (due to H-bonding dimers)
Visualizing the Molecular Logic[3]

The following diagram illustrates the structural segmentation and the resulting spectral zones.

MolecularStructurePropyl4-Propyl Group(Aliphatic C-H)PhenylPhenyl Ring(Aromatic C=C)Propyl->PhenylSubstituentKetoneKetone (C=O)Conjugated~1685 cm⁻¹Phenyl->KetoneConjugation(Lowers Freq)Chain3-Methyl Pentyl Chain(Fingerprint)Ketone->ChainLinkerAcidCarboxylic Acid (COOH)Non-Conjugated~1710 cm⁻¹Chain->AcidTerminal

Figure 1: Structural segmentation of the molecule showing the electronic influence on the two carbonyl groups.

Detailed Spectral Assignments

Based on the structural electronics and standard spectroscopic data for aryl ketones and aliphatic acids, the following assignments are the standard for validation.

A. The Carbonyl Region (1650–1750 cm⁻¹)

This is the primary region of interest.[2] In a pure sample, you should observe a split carbonyl peak or a distinct doublet.[1]

  • 1710–1715 cm⁻¹ (The Acid): This higher-frequency band corresponds to the dimerized carboxylic acid.[1] If the sample is in a dilute non-polar solvent (like CCl₄), this peak may shift to ~1760 cm⁻¹ (monomer), but in solid-state (ATR/KBr), it remains at 1710 cm⁻¹.

  • 1680–1690 cm⁻¹ (The Ketone): The conjugation with the 4-propylphenyl ring reduces the bond order, shifting this peak to a lower wavenumber than the acid.

Critical Diagnostic: If you see only one peak centered at 1700 cm⁻¹, your resolution is too low, or the sample is wet (water broadening the acid peak to mask the ketone).

B. The Hydroxyl/Hydrogen Region (2500–3500 cm⁻¹)
  • 2500–3300 cm⁻¹ (Acid O-H): Look for the characteristic "hairy beard"—a very broad, jagged absorption caused by strong hydrogen bonding of the carboxylic acid dimer.[1][3] This will overlap with C-H stretches.[1][4]

  • 2850–2960 cm⁻¹ (C-H Stretches):

    • Aliphatic:[1][5] Methyl and propyl C-H stretches (strong).[1]

    • Aromatic: Weak C-H stretches just above 3000 cm⁻¹.[1][6]

C. The Fingerprint Region[2][5][8]
  • ~1600 cm⁻¹ & 1500 cm⁻¹: Aromatic ring breathing modes.[1][7]

  • 800–850 cm⁻¹: Para-substitution pattern (2 adjacent aromatic hydrogens) from the 1,4-disubstituted phenyl ring.[1]

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the standard for rapid ID, it is necessary to compare its efficacy against alternatives for this specific molecule.[1]

FeatureFTIR (ATR Method)

C NMR
Mass Spectrometry (LC-MS)
Carbonyl Resolution Moderate. Peaks at 1685/1710 cm⁻¹ may overlap.[1]Excellent. Ketone (~198 ppm) and Acid (~178 ppm) are miles apart.[1]None. Cannot distinguish isomers easily.
Sample Prep Fast. (Solid state, <1 min).Slow. Requires deuterated solvent (CDCl₃).[1]Fast. Requires dissolution/buffer.[1]
Quantification Poor (Beer's law limitations in solids).[1]Excellent (Integration).High sensitivity, but ionization varies.[1]
Best Use Case Routine QC & Batch ID. Structural Elucidation. Impurity Profiling.

Verdict: Use FTIR for routine batch release. If the carbonyl peak appears as a single blob, escalate to

Experimental Protocol: High-Resolution ATR-FTIR

To ensure the separation of the ketone and acid peaks, follow this optimized protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Detector: DTGS (standard) or MCT (high sensitivity).[1]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) crystal.[1]

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol.[1]

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).[1] Note: Do not use lower resolution; you need 4 cm⁻¹ or 2 cm⁻¹ to resolve the split carbonyls.

  • Sample Loading:

    • Place ~5 mg of the solid acid onto the crystal.

    • Apply pressure using the anvil until the force gauge reads 80–100 (high pressure ensures good contact for solid acids).[1]

  • Acquisition:

    • Scans: 64 scans (improves signal-to-noise ratio).

    • Resolution: 2 cm⁻¹ (Critical for splitting the 1685/1710 doublet).[1]

    • Range: 4000–600 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth variance).

    • Perform Baseline Correction (linear).[1]

    • Optional: If peaks overlap, apply Second Derivative processing.[1] The inflection points will clearly show two minima corresponding to the two carbonyls.[1]

Decision Logic for Peak Validation

ProtocolLogicStartStart Spectral AnalysisCheckOHCheck 2500-3300 cm⁻¹Broad 'Beard' Visible?Start->CheckOHCheckCOCheck 1650-1750 cm⁻¹Carbonyl RegionCheckOH->CheckCOYesFail_OHFAIL: Check forSalt/Ester FormationCheckOH->Fail_OHNo (Sharp peaks only)IsSplitAre there two distinctpeaks/shoulders?CheckCO->IsSplitPassPASS: Identity Confirmed(Acid + Aryl Ketone)IsSplit->PassYes (1685 & 1710)Fail_ResFAIL: Resolution IssueRetest at 2 cm⁻¹ or use NMRIsSplit->Fail_ResNo (Single Broad Peak)

Figure 2: Decision tree for validating the spectral identity of the compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for aryl ketone vs. acid shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectroscopy - Theory and Interpretation. National Institute of Standards and Technology.[1] Available at: [Link]

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Carboxylic Acids and Ketones. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for specific aromatic substitution patterns).

A Comparative Guide to 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid and its Phenyl Analog (CAS 2840-61-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the nuanced differences in molecular structure can profoundly impact a compound's physicochemical properties, biological activity, and overall therapeutic potential. This guide provides an in-depth comparison of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid and its unsubstituted phenyl analog, 3-Methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1). By examining their structural distinctions, we can project their comparative performance in key experimental parameters, offering a rationale for selecting the optimal candidate for specific research applications.

Structural and Synthetic Overview

The core structure of both molecules is a 3-methyl-5-oxopentanoic acid. The key point of differentiation lies in the substitution at the para-position of the terminal phenyl ring. The phenyl analog (CAS 2840-61-1) possesses an unsubstituted phenyl group, while the subject of our comparison features a propyl group at this position. This seemingly minor alteration is hypothesized to significantly influence the molecule's lipophilicity and, consequently, its interaction with biological targets.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process, beginning with the Friedel-Crafts acylation of propylbenzene.

Synthesis_Pathway Propylbenzene Propylbenzene Intermediate1 1-(4-propylphenyl)ethanone Propylbenzene->Intermediate1 Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AcetylChloride->Intermediate1 AlCl3 AlCl₃ AlCl3->Intermediate1 Intermediate2 4-(4-Propylphenyl)but-3-en-2-one (Chalcone analog) Intermediate1->Intermediate2 Claisen-Schmidt Condensation Aldehyde Acetaldehyde Aldehyde->Intermediate2 Base1 Base (e.g., NaOH) Base1->Intermediate2 Intermediate3 Michael Adduct Intermediate2->Intermediate3 Michael Addition EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate3 Base2 Base (e.g., NaOEt) Base2->Intermediate3 FinalProduct This compound Intermediate3->FinalProduct Hydrolysis & Decarboxylation Hydrolysis Acid/Base Hydrolysis & Decarboxylation

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis begins with the Friedel-Crafts acylation of propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-(4-propylphenyl)ethanone[1]. This is a standard method for introducing an acetyl group to an aromatic ring. Following this, a Claisen-Schmidt condensation with an appropriate aldehyde (e.g., acetaldehyde) would form the corresponding chalcone analog[2][3]. The subsequent Michael addition of a nucleophile, such as the enolate of ethyl acetoacetate, to this α,β-unsaturated ketone would form a 1,5-dicarbonyl intermediate[4][5][6]. Finally, hydrolysis and decarboxylation of this intermediate would yield the target molecule, this compound.

Comparative Physicochemical Properties

The introduction of a propyl group is expected to alter the physicochemical properties of the molecule, primarily its lipophilicity.

Property3-Methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1)This compound (Predicted)Rationale for Prediction
Molecular Formula C₁₂H₁₄O₃C₁₅H₂₀O₃Addition of a C₃H₆ group.
Molecular Weight 206.24 g/mol 248.32 g/mol Increased by the mass of the propyl group.
Aqueous Solubility Moderately solubleLowerThe addition of the nonpolar propyl group will decrease the overall polarity of the molecule, reducing its affinity for water.
LogP (Octanol-Water Partition Coefficient) LowerHigherThe hydrophobic propyl group will increase the partitioning of the molecule into the nonpolar octanol phase.

Rationale: The addition of an alkyl chain to an aromatic ring generally increases the lipophilicity of a molecule[7][8]. This increased lipophilicity can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Projected Biological Activity: A Structure-Activity Relationship (SAR) Perspective

3.1. Increased Lipophilicity and Target Engagement:

The enhanced lipophilicity of the 4-propylphenyl analog may lead to stronger binding affinity for protein targets with hydrophobic pockets. Many enzymes and receptors possess hydrophobic regions in their active or allosteric sites. The propyl group could engage in favorable van der Waals interactions within such pockets, potentially leading to increased potency and/or selectivity[9]. Studies on other classes of compounds, such as chalcones and arylalkyl isothiocyanates, have demonstrated that increasing the length of an alkyl chain on a phenyl ring can lead to enhanced biological activity[8][9][10].

3.2. Potential for Altered Metabolic Stability:

The metabolic fate of a drug is a critical determinant of its in vivo efficacy and duration of action. Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. The presence of an alkyl group can sometimes shield the aromatic ring from metabolism or provide an alternative site for metabolic attack. The propyl group itself could be a target for oxidation, potentially leading to different metabolic pathways and a different pharmacokinetic profile compared to the unsubstituted phenyl analog[11][12][13][14].

Biological_Activity_Hypothesis cluster_0 3-Methyl-5-oxo-5-phenylpentanoic acid cluster_1 This compound Phenyl Unsubstituted Phenyl Ring Lipophilicity Lipophilicity Phenyl->Lipophilicity Lower Propylphenyl 4-Propylphenyl Group Propylphenyl->Lipophilicity Higher BindingAffinity Target Binding Affinity Lipophilicity->BindingAffinity Influences MetabolicStability Metabolic Stability Lipophilicity->MetabolicStability Influences

Caption: Hypothesized influence of the 4-propyl substitution on key biological properties.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between these two compounds, the following experimental protocols are recommended.

Determination of Aqueous Solubility

This protocol provides a straightforward method for assessing the solubility of the compounds in an aqueous medium.

Materials:

  • Test compound (3-Methyl-5-oxo-5-phenylpentanoic acid or its 4-propylphenyl analog)

  • Distilled water

  • Small test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out approximately 25 mg of the test compound and place it into a small test tube.

  • Add 0.75 mL of distilled water to the test tube in 0.25 mL increments.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observe the solution after each addition to determine if the compound has completely dissolved.

  • If the compound dissolves completely, it is considered soluble under these conditions. If a significant amount of solid remains after the addition of the full 0.75 mL of water, it is considered sparingly soluble or insoluble.

  • For a more quantitative assessment, a series of solutions with decreasing concentrations of the compound can be prepared to determine the approximate solubility limit.

Determination of the Octanol-Water Partition Coefficient (LogP) by RP-HPLC

This method offers a rapid and reliable way to estimate the lipophilicity of the compounds.

Materials:

  • Test compound

  • Reference compounds with known LogP values

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 40:60, 50:50, 60:40, 70:30 v/v), each containing a small amount of formic acid (e.g., 0.1%) to ensure the carboxylic acid group is protonated.

  • Inject a standard solution of each reference compound and the test compounds onto the HPLC system using each mobile phase composition.

  • Determine the retention time (t_R) for each compound under each condition.

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t₀) / t₀, where t₀ is the dead time of the column.

  • For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase and extrapolate to 100% water to obtain the log(k_w) value.

  • Create a calibration curve by plotting the known LogP values of the reference compounds against their determined log(k_w) values.

  • Determine the LogP of the test compounds by interpolating their log(k_w) values on the calibration curve.

In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of the compounds against a specific enzyme of interest.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a small volume of each compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the enzyme solution to all wells except the negative control.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of the compounds for a specific receptor.

Materials:

  • Test compounds

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or purified receptor preparation

  • Binding buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC₅₀ or Kᵢ value.

Conclusion

The substitution of a propyl group at the para-position of the phenyl ring in 3-Methyl-5-oxo-5-phenylpentanoic acid is predicted to significantly impact its physicochemical and biological properties. The resulting increase in lipophilicity is expected to decrease aqueous solubility while potentially enhancing binding affinity to hydrophobic targets. This modification may also alter the compound's metabolic profile. The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses and to elucidate the structure-activity relationships within this class of compounds. This comparative guide serves as a valuable resource for making informed decisions in the selection and development of novel therapeutic agents.

References

  • Homework.Study.com. The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Available from: [Link]

  • Reddit. Best Conditions for the Synthesis of n-Propylbenzene from Benzene. Available from: [Link]

  • MDPI. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Available from: [Link]

  • PubMed. Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance. Available from: [Link]

  • Filo. Provided below is Michael addition reaction. Available from: [Link]

  • Vedantu. Benzene can be conveniently converted into npropyl class 11 chemistry CBSE. Available from: [Link]

  • YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Available from: [Link]

  • eLife. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Available from: [Link]

  • Journal of Chemical Reviews. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Available from: [Link]

  • ResearchGate. Michael addition of ethyl acetoacetate on dibenzylideneacetone derivatives: Synthesis, spectroscopy, antimicrobial and in silico studies | Request PDF. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Journal of Chemical Reviews. Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications. Available from: [Link]

  • PubMed. Effects of alkyl chain length on the inhibition of NNK-induced lung neoplasia in A/J mice by arylalkyl isothiocyanates. Available from: [Link]

  • Oxford Academic. Effects of alkyl chain length on the inhibition of NNK-induced lung neoplasia in A/J mice by arylalkyl isothiocyanates. Available from: [Link]

  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Available from: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • PubChemLite. 1-(4-propylphenyl)ethan-1-one (C11H14O). Available from: [Link]

  • PubMed. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Available from: [Link]

  • Drug Metabolism and Disposition. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]

  • Organic Syntheses. n-PROPYLBENZENE. Available from: [Link]

  • MDPI. 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Available from: [Link]

  • Pharma Focus Asia. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Available from: [Link]

  • PMC. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Available from: [Link]

  • Pharma Focus Asia. Metabolic Stability. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption of the 4-Propylbenzoyl Chromophore

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for the 4-Propylbenzoyl Chromophore .

Executive Summary & Chromophore Definition

The 4-propylbenzoyl chromophore consists of a benzene ring substituted at the para position with a propyl group (


) and at the ipso position with a carbonyl group (

). It acts as a fundamental UV-absorbing moiety in various liquid crystals, photoinitiators, and pharmaceutical intermediates.

Unlike unsubstituted benzoyl groups, the 4-propyl substituent introduces a weak electron-donating inductive effect (


). This perturbation alters the molecular orbital energy levels, resulting in a bathochromic (red) shift  of the primary 

transition compared to the unsubstituted parent, while maintaining the characteristic

transition of the carbonyl.
Key Spectral Specifications
ParameterValue RangeTransition TypeElectronic Origin
Primary

255 – 260 nm

Benzenoid / Charge Transfer
Secondary

330 – 345 nm

Carbonyl Forbidden Transition
Molar Absorptivity (

)

(Primary)

(Secondary)
-Allowed vs. Forbidden
Solvent Effect Hypsochromic shift of

in polar solvents
-H-bonding stabilization of

orbital

Spectroscopic Profile & Mechanism[2]

Electronic Transitions

The UV-Vis spectrum of the 4-propylbenzoyl chromophore is dominated by two distinct electronic transitions:

  • The K-Band (

    
    ):  Located typically between 255–260 nm . The propyl group's 
    
    
    
    effect destabilizes the HOMO (
    
    
    ) more than the LUMO (
    
    
    ), narrowing the energy gap (
    
    
    ) relative to unsubstituted benzophenone. This results in a high-intensity absorption peak.
  • The R-Band (

    
    ):  Located between 330–345 nm . This is a symmetry-forbidden transition involving the non-bonding electrons of the carbonyl oxygen. It appears as a weak shoulder or low-intensity broad band.
    
Diagram: Electronic Energy Level Transitions

The following diagram illustrates the energy shifts caused by the propyl substituent compared to the unsubstituted benzoyl group.

G cluster_0 Unsubstituted Benzoyl cluster_1 4-Propylbenzoyl (+I Effect) U_HOMO HOMO (π) U_LUMO LUMO (π*) U_HOMO->U_LUMO λ ~252 nm P_HOMO HOMO (π) ↑ (Destabilized) U_n n (non-bonding) U_n->U_LUMO λ ~334 nm P_LUMO LUMO (π*) P_HOMO->P_LUMO λ ~259 nm (Red Shift) P_n n (non-bonding) P_n->P_LUMO λ ~338 nm

Figure 1: Comparative Molecular Orbital diagram showing the destabilization of the HOMO by the propyl group, leading to a smaller energy gap and redshifted absorption.

Comparative Analysis: Performance vs. Alternatives

To validate the identity and purity of a 4-propylbenzoyl compound, it must be compared against structurally related chromophores. The propyl group behaves similarly to other alkyl groups (methyl, ethyl) but differs significantly from heteroatom-substituted analogs.

Table 1: Comparative Absorption Maxima (in Ethanol)
ChromophoreSubstituent Effect

(

)

(

)
Relative Shift
Benzophenone (Std) None (Reference)252 nm334 nmBaseline
4-Methylbenzoyl Weak Donor (

)
254 nm336 nm+2 nm
4-Propylbenzoyl Weak Donor (

)
259 nm 338 nm +7 nm
4-Methoxybenzoyl Strong Donor (

)
287 nm325 nm (obscured)+35 nm
4-Nitrobenzoyl Withdrawing (

)
265 nm-+13 nm

Analysis:

  • Vs. 4-Methyl: The propyl group exerts a slightly stronger steric influence and similar inductive effect, often resulting in a marginally larger bathochromic shift than the methyl group due to hyperconjugation and solvent shell disruption.

  • Vs. 4-Methoxy: The 4-propyl chromophore lacks the lone pair electrons that allow for mesomeric (

    
    ) resonance. Consequently, it does not exhibit the dramatic red shift seen in methoxy derivatives (which absorb near 290 nm). This distinction is critical for identifying impurities.
    

Experimental Protocol: Validated Measurement System

To ensure reproducible data (Trustworthiness), follow this self-validating protocol. This workflow accounts for solvatochromic effects which can shift the


 by 5–10 nm.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (Polar) or Cyclohexane (Non-polar).

  • Standard: Unsubstituted Benzophenone (99%+ purity).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Step-by-Step Methodology
  • Baseline Correction: Perform a background scan with pure solvent in both reference and sample cuvettes (Quartz, 1 cm path length).

  • Stock Preparation: Prepare a

    
     M stock solution of the 4-propylbenzoyl derivative.
    
  • Dilution Series: Create three working standards:

    • 
       M (for 
      
      
      
      detection).
    • 
       M (for 
      
      
      
      quantification).
    • 
       M (Linearity check).
      
  • Spectral Scanning: Scan from 200 nm to 400 nm.

  • Validation Check:

    • Criterion 1: The

      
       peak must be symmetric. Asymmetry suggests aggregation.
      
    • Criterion 2: Calculate

      
       using Beer-Lambert Law (
      
      
      
      ). If
      
      
      , purity is suspect.
Diagram: Analytical Workflow

Protocol start Start: Sample Preparation dissolve Dissolve in Ethanol (1 mM Stock) start->dissolve dilute Dilute to 10⁻⁵ M (Target Abs ~0.8) dissolve->dilute scan Scan 200-400 nm dilute->scan check_peak Identify Peak λ_max scan->check_peak match_259 λ ≈ 259 nm? check_peak->match_259 Primary Band match_290 λ ≈ 290 nm? match_259->match_290 No (Red Shifted) valid Valid 4-Propylbenzoyl Chromophore match_259->valid Yes impurity Suspect Methoxy/Hydroxy Impurity match_290->impurity Yes

Figure 2: Decision tree for validating the 4-propylbenzoyl chromophore based on spectral data.

Solvatochromic Effects

The choice of solvent critically impacts the observed


 for this chromophore.
  • Non-Polar (Cyclohexane): The

    
     transition is most distinct and redshifted (~345 nm) because the ground state non-bonding electrons are not stabilized by hydrogen bonding.
    
  • Polar Protic (Ethanol/Methanol): The

    
     transition shifts to shorter wavelengths (Blue Shift, ~335 nm) due to H-bonding stabilizing the ground state 
    
    
    
    orbitals. The
    
    
    band typically undergoes a slight Red Shift.

Recommendation: For quantification of the chromophore concentration, use Ethanol (focus on the 259 nm band). For structural confirmation of the carbonyl moiety, use Cyclohexane to visualize the weak 345 nm band.

References

  • NIST Mass Spectrometry Data Center . UV-Vis Spectrum of 4-Propylbenzoic Acid and Related Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • Castro, G.T., et al. (2000).[2][3] "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents". Molecules, 5(3), 424-425. (Establishes the benzophenone baseline and alkyl substituent effects). Available at: [Link]

  • Shimadzu Application News . The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Detailed analysis of auxochrome effects on benzenoid bands). Available at: [Link]

  • PubChem . 4-Propylbenzoic acid Compound Summary. National Library of Medicine. (Structural confirmation and physical property data). Available at: [Link]

Sources

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